N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride
Description
BenchChem offers high-quality N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKTYPLOYIOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural & Functional Analysis of (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine HCl
[1]
Chemical Identity & Structural Analysis[1][2][3]
(S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a diamine scaffold characterized by a pyrrolidine ring bearing a secondary amine substituent at the chiral C3 position.[1] The presence of the ortho-methyl group on the benzyl ring introduces steric bulk, influencing the conformational entropy of the molecule when binding to biological targets.[1]
Core Identifiers
| Property | Specification |
| IUPAC Name | (3S)-N-[(2-Methylphenyl)methyl]pyrrolidin-3-amine hydrochloride |
| CAS Number | 1289585-02-9 |
| Molecular Formula | C₁₂H₁₈N₂[1][2][3][4][5] · xHCl (Typically monohydrochloride or dihydrochloride) |
| Molecular Weight | 190.29 g/mol (Free Base) / 226.75 g/mol (Mono-HCl) |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white solid |
Structural Connectivity & Stereochemistry
The molecule consists of two distinct nitrogen centers:[1]
-
Pyrrolidine Nitrogen (N1): A secondary aliphatic amine embedded in the five-membered ring.[1] It is highly basic (pKa ~10-11) and serves as a primary vector for solubilization or further diversification (e.g., urea/amide formation).
-
Exocyclic Nitrogen (N3'): A secondary amine linking the pyrrolidine core to the 2-methylbenzyl moiety.[1] Its basicity is slightly modulated by the benzyl group but remains protonatable.
The (S)-configuration at C3 is critical for molecular recognition, directing the 2-methylbenzyl vector into specific hydrophobic pockets within protein targets (e.g., GPCRs, monoamine transporters).[1]
Figure 1: Structural connectivity highlighting the pharmacophoric elements of the scaffold.
Synthetic Methodology
The most robust route for synthesizing this compound is Reductive Amination , which preserves the stereochemical integrity of the pyrrolidine ring. This protocol assumes the use of a protected pyrrolidine precursor to prevent polymerization.
Synthesis Workflow (Reductive Amination)
Reaction: (S)-1-Boc-3-aminopyrrolidine + 2-Methylbenzaldehyde
Step-by-Step Protocol
-
Imine Formation:
-
Charge a reaction vessel with (S)-1-Boc-3-aminopyrrolidine (1.0 equiv) and 2-methylbenzaldehyde (1.05 equiv) in anhydrous Dichloromethane (DCM) or Methanol (MeOH) .
-
Add a dehydrating agent (e.g., MgSO₄) or molecular sieves if performing in DCM to drive equilibrium. Stir for 2–4 hours at room temperature.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over NaBH₄ for its mildness, preventing reduction of the aldehyde before imine formation.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.[1]
-
-
Deprotection & Salt Formation:
Figure 2: Synthetic pathway via reductive amination and acid deprotection.[1]
Physicochemical Profiling & Handling[1]
Understanding the physical properties is essential for assay development and formulation.
| Parameter | Value / Characteristic | Implication |
| Solubility | High in Water, DMSO, Methanol | Suitable for aqueous biological buffers.[1] |
| LogP (Calc) | ~1.5 - 2.0 (Free Base) | Moderate lipophilicity; good membrane permeability potential.[1] |
| pKa | ~10.5 (Ring N), ~9.0 (Exocyclic N) | Exists as a dication at physiological pH (7.4). |
| Hygroscopicity | Potential hygroscopic nature | Store in desiccator; weigh quickly.[1] |
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a core motif for:
-
GPCR Ligands: The pyrrolidine ring mimics the proline residue, often found in peptide mimetics. The 2-methylbenzyl group provides a hydrophobic anchor, critical for fitting into the orthosteric or allosteric sites of receptors like CCR5 (chemokine receptors) or Dopamine receptors .
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<250 Da) and defined stereochemistry, it is an ideal fragment for screening. It allows for "vector growth" from the pyrrolidine nitrogen.
-
Monoamine Transporter Inhibitors: Structural analogs are frequently explored as serotonin or norepinephrine reuptake inhibitors (SNRIs).
Quality Control Workflow
To ensure data integrity in biological assays, the compound must meet strict purity criteria.
Figure 3: Quality control decision tree for validating chemical integrity.
References
-
Sigma-Aldrich. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride Product Detail. Retrieved from [1]
-
PubChem. Pyrrolidine Structure and Bioactivity Data. National Library of Medicine. Retrieved from [1]
-
BLD Pharm. Product Analysis: (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride. Retrieved from [1]
-
Organic Chemistry Portal. Reductive Amination Methodologies. Retrieved from [1]
Sources
- 1. 1018442-98-2|(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. quora.com [quora.com]
- 3. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 4. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. thermofishersci.in [thermofishersci.in]
N-(2-Methylbenzyl)pyrrolidin-3-amine molecular weight and formula
An In-Depth Technical Guide to N-(2-Methylbenzyl)pyrrolidin-3-amine
Abstract
N-(2-Methylbenzyl)pyrrolidin-3-amine and its stereoisomers represent a class of substituted pyrrolidines that serve as critical building blocks in medicinal chemistry and drug development. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a prevalent core structure in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular designs.[1][2] This guide provides a comprehensive technical overview of N-(2-Methylbenzyl)pyrrolidin-3-amine, focusing on its chemical identity, physicochemical properties, a representative synthetic methodology, and its applications as a scaffold for developing novel therapeutics, particularly in the field of neuroscience.
Chemical Identity and Physicochemical Properties
N-(2-Methylbenzyl)pyrrolidin-3-amine is a secondary amine characterized by a pyrrolidine ring substituted at the 3-position with an amino group and N-substituted with a 2-methylbenzyl group. The molecule contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as (S) and (R) enantiomers. In laboratory and commercial setting, it is often supplied as a specific enantiomer, such as (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine, and frequently as a hydrochloride salt to improve stability and handling.[3][4]
The fundamental properties of the parent compound and its common hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [3] |
| Molecular Weight | 190.29 g/mol | 226.75 g/mol | [3][5] |
| IUPAC Name | N-(2-methylbenzyl)pyrrolidin-3-amine | (3S)-N-(2-methylbenzyl)pyrrolidin-3-amine hydrochloride | [3] |
| Synonym(s) | 1-(2-Methylbenzyl)pyrrolidin-3-amine | (3S)-N-(2-methylbenzyl)-3-pyrrolidinamine hydrochloride | [6] |
| Appearance | Expected to be a liquid or low-melting solid | Solid | [7] |
| Chirality | Exists as (R) and (S) enantiomers | Often supplied as a single enantiomer (e.g., S) | [3][4] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-0.7,-1.8!"]; C4 [label="C", pos="0.7,-1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; // Pyrrolidine ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Substituent at C3 N_sub [label="NH", pos="-1.4,-2.8!"]; C3 -- N_sub; // Benzyl group at N_sub C_benzyl [label="CH₂", pos="-2.8,-3.2!"]; N_sub -- C_benzyl; // Phenyl ring C_phenyl1 [label="C", pos="-4.0,-2.5!"]; C_phenyl2 [label="C", pos="-5.2,-3.0!"]; C_phenyl3 [label="C", pos="-6.2,-2.3!"]; C_phenyl4 [label="C", pos="-6.0,-1.1!"]; C_phenyl5 [label="C", pos="-4.8,-0.6!"]; C_phenyl6 [label="C", pos="-3.8,-1.3!"]; C_benzyl -- C_phenyl1; C_phenyl1 -- C_phenyl2 [style=dashed]; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4 [style=dashed]; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6 [style=dashed]; C_phenyl6 -- C_phenyl1; // Methyl group at C_phenyl6 C_methyl [label="CH₃", pos="-2.5,-0.8!"]; C_phenyl6 -- C_methyl; // Dummy node for ring label ring_label [label="Pyrrolidine Ring", pos="0,-0.5!", fontcolor="#5F6368"];
}
Caption: Chemical structure of N-(2-Methylbenzyl)pyrrolidin-3-amine.
Synthesis and Mechanistic Insights
The synthesis of N-substituted 3-aminopyrrolidines is a well-established process in organic chemistry, often pivotal for creating libraries of compounds for drug discovery.[8][9] A common and efficient method for preparing N-(2-Methylbenzyl)pyrrolidin-3-amine is through reductive amination.
This process involves the reaction of a primary amine (a protected 3-aminopyrrolidine) with an aldehyde (2-methylbenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a chiral starting material, such as (S)-3-aminopyrrolidine, allows for the stereospecific synthesis of the target enantiomer.
Experimental Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-Aminopyrrolidine dihydrochloride in a suitable solvent like methanol or dichloromethane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt and liberate the free amine.
-
Aldehyde Addition: To the stirred solution, add 2-methylbenzaldehyde dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Cool the reaction mixture in an ice bath (0°C). Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, portion-wise. These reagents are selective for the reduction of the iminium ion over the aldehyde.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure N-(2-Methylbenzyl)pyrrolidin-3-amine.
Causality and Experimental Choices
-
Choice of Starting Material: Using a protected or salt form of 3-aminopyrrolidine enhances stability. Chiral versions are used to ensure the stereochemical integrity of the final product, which is critical for pharmacological activity.[10]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred because it is less toxic than sodium cyanoborohydride and the reaction can be performed in a one-pot procedure without the need to isolate the intermediate imine. Its mild nature prevents over-reduction of the aldehyde.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, such as oxidation of the aldehyde or other reagents.
Caption: General workflow for the synthesis via reductive amination.
Applications in Research and Drug Development
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more precise and diverse spatial arrangement of functional groups compared to flat aromatic systems, which can lead to improved binding affinity and selectivity for biological targets.[11]
Scaffold for Noradrenaline Reuptake Inhibitors (NRIs)
Research into closely related analogues has demonstrated significant potential. For instance, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs).[12] These compounds block the norepinephrine transporter (NET), increasing the concentration of noradrenaline in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
The N-(2-Methylbenzyl)pyrrolidin-3-amine core provides a robust framework for structure-activity relationship (SAR) studies. The primary amine at the 3-position can be readily functionalized to explore interactions with target proteins, while the N-benzyl group can be modified to tune properties like lipophilicity, metabolic stability, and central nervous system (CNS) penetration.[12]
Advantages in Drug Design
-
Increased Saturation (High Fsp³): The pyrrolidine core increases the fraction of sp³-hybridized carbons in a molecule. A higher Fsp³ count is statistically correlated with a greater probability of clinical success, potentially due to improved solubility, metabolic stability, and reduced off-target toxicity.[11]
-
Conformational Restriction: The rigid five-membered ring restricts the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher binding affinity.[1]
-
Vectorial Diversity: The substituents on the pyrrolidine ring project into distinct vectors in 3D space, allowing for fine-tuning of interactions within a protein's binding pocket.
Conclusion
N-(2-Methylbenzyl)pyrrolidin-3-amine is a valuable chemical entity whose structural features make it an attractive scaffold for modern drug discovery. Its synthesis is achievable through robust and scalable chemical methods like reductive amination. The inherent three-dimensionality and conformational rigidity of the pyrrolidine core, combined with its potential as a precursor for potent neuroactive agents like noradrenaline reuptake inhibitors, ensures its continued relevance for researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel therapeutic candidates with improved pharmacological profiles.
References
-
BLD Pharmatech. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride.
-
Sigma-Aldrich. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride.
-
Merck. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride.
-
PubChem. N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide.
-
ChemScene. N-benzyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine.
-
BLDpharm. 1-(2-Methylbenzyl)pyrrolidin-3-amine.
-
Sigma-Aldrich. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride (Merck).
-
BLDpharm. N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride.
-
BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
-
Organic Chemistry Portal. Synthesis of pyrrolidines.
-
Dzhemilev, U. M., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. Beilstein Journal of Organic Chemistry.
-
ResearchGate. Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one.
-
Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.
-
U.S. Environmental Protection Agency (EPA). (3S)-1-Methylpyrrolidin-3-amine Properties.
-
Enamine. Synthesis of unique pyrrolidines for drug discovery.
-
Fluorochem. (R)-3-Amino-1-N-benzyl-pyrrolidine.
-
Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
-
Kareem, A. (2020). Amines: Naming and Physical Properties. Al-Mustansiriyah University.
-
Google Patents. Process for the manufacture of 3-amino-pyrrolidine derivatives (US6872836B2).
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride [sigmaaldrich.com]
- 4. (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride [sigmaaldrich.com]
- 5. 1353973-80-4|N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 347194-14-3|1-(2-Methylbenzyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 10. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 11. iris.unipa.it [iris.unipa.it]
- 12. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 3-amino-1-(2-methylbenzyl)pyrrolidine HCl: A Technical Guide for Researchers
Introduction
3-amino-1-(2-methylbenzyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest to researchers in drug discovery and development. As with any novel chemical entity, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and inferred safety data for this compound, drawing upon information from structurally related molecules to establish best practices for its handling, storage, and in case of accidental exposure. The causality behind each recommendation is explained to foster a culture of safety and scientific rigor.
Inferred Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 3-amino-1-(2-methylbenzyl)pyrrolidine HCl, a risk assessment must be conducted based on the known hazards of its structural components: the pyrrolidine ring, the aminobenzyl group, and the hydrochloride salt.
The pyrrolidine core is a cyclic secondary amine.[1] Amines, in general, are basic and can be corrosive or irritating to skin and eyes.[2] The presence of an amino group on the pyrrolidine ring further suggests potential for skin and eye irritation, and possible sensitization.[3] The hydrochloride salt implies that the compound is likely a solid and will be acidic upon dissolution in water, which can contribute to its corrosive properties.[4]
Based on data for similar compounds, such as (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride, the primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
The following workflow outlines a self-validating system for risk assessment before commencing any experimental work with this compound.
Caption: Risk Assessment Workflow for Novel Compounds.
Safe Handling and Storage Protocols
Given the inferred hazards, the following handling and storage protocols are recommended to minimize exposure and ensure stability.
Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table summarizes the required PPE for handling 3-amino-1-(2-methylbenzyl)pyrrolidine HCl.
| Body Part | Protective Equipment | Standard | Rationale |
| Eyes | Safety goggles | EN 166 (EU) or ANSI Z87.1 (US) | To protect against potential splashes and eye irritation.[5] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | EN 374 | To prevent skin contact and potential irritation or burns.[6] |
| Body | Laboratory coat | --- | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | --- | To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[3] |
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any fine powders or aerosols that may be generated during weighing and transfer. An eyewash station and safety shower should be readily accessible in the immediate work area.[7]
Storage Requirements
Proper storage is critical for maintaining the integrity of the compound and ensuring safety.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][8]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[8]
-
Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases.[9]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[8][9] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][9] |
Spill and Leak Containment
For small spills, the following protocol should be followed:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[9]
The following diagram illustrates the decision-making process for handling a chemical spill.
Caption: Chemical Spill Response Workflow.
Conclusion
References
- Vertex AI Search, 3 - SAFETY DATA SHEET.
- Vertex AI Search, Standard Operating Procedure.
- Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific (August 25 2023).
- Sigma-Aldrich, SAFETY DATA SHEET - Sigma-Aldrich (January 29 2026).
- Sigma-Aldrich, SAFETY DATA SHEET - Sigma-Aldrich (November 06 2025).
- Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific.
- KISHIDA CHEMICAL CO., LTD., Safety Data Sheet.
- Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific (June 12 2009).
- Combi-Blocks, Safety Data Sheet - Combi-Blocks (January 02 2023).
- Sigma-Aldrich, SAFETY DATA SHEET - Sigma-Aldrich (March 07 2024).
- Vertex AI Search, 3 - SAFETY DATA SHEET (April 16 2012).
- Diversey, Safety Data Sheet - Diversey SDS (November 17 2023).
- Wikipedia, Pyrrolidine - Wikipedia.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sds.diversey.com [sds.diversey.com]
- 7. fishersci.ca [fishersci.ca]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(2-Methylbenzyl)pyrrolidin-3-amine Hydrochloride: A Core Scaffold for Selective Noradrenaline Reuptake Inhibitors
This guide provides a comprehensive technical overview of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, a key chemical entity in modern neuroscience and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and pharmacological significance of this compound, with a particular focus on its role as a foundational scaffold for selective noradrenaline reuptake inhibitors (NRIs).
Introduction: The Significance of the Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and its presence in numerous natural products and synthetic drugs.[1][2] Unlike flat aromatic systems, the non-planar nature of the pyrrolidine ring allows for a more precise spatial arrangement of functional groups, enabling optimized interactions with biological targets.[3] This structural feature is particularly advantageous in the design of central nervous system (CNS) agents, where high specificity is paramount. N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride has emerged as a significant starting point for the development of potent and selective inhibitors of the norepinephrine transporter (NET), a critical protein in the regulation of mood, attention, and pain.[4][5]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Compound Identification:
-
Chemical Name: N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride
-
Stereochemistry: This guide primarily refers to the (S)-enantiomer, (3S)-N-(2-methylbenzyl)-3-pyrrolidinamine hydrochloride, which is often the more biologically active stereoisomer in this class of compounds.[4]
-
CAS Number: 181114-76-1 (for the free base)
-
Molecular Formula: C₁₂H₁₉ClN₂
-
Molecular Weight: 226.75 g/mol
-
InChI Code (for (S)-enantiomer): 1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1
-
SMILES (free base): CC1=CC=CC=C1CN[C@H]2CCNC2
Predicted Physicochemical Properties:
| Property | Predicted Value (for related compounds) | Significance in Drug Development |
| pKa (most basic) | ~10.2[6] | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | ~2.63[6] | A measure of lipophilicity, which is a key determinant of blood-brain barrier penetration and metabolic stability. |
| Aqueous Solubility | Low (predicted) | The hydrochloride salt form is utilized to enhance aqueous solubility for easier handling and formulation. |
| Boiling Point | ~277 °C[6] | Relevant for purification and assessing thermal stability. |
Note: The data presented is for a structurally similar compound and should be used as an estimation. Experimental verification is recommended.
Synthesis and Chemical Logic
The synthesis of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride can be approached through established methods of amine alkylation. The following represents a logical and field-proven synthetic strategy.
Proposed Synthetic Pathway
A common and efficient method involves the reductive amination of a protected 3-aminopyrrolidine with 2-methylbenzaldehyde, followed by deprotection and salt formation.
Diagram: Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a representative example based on standard organic synthesis techniques for similar molecules.[7][8]
-
Step 1: Reductive Amination.
-
To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add 2-methylbenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The choice of this mild reducing agent is critical to prevent over-reduction of the aldehyde.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-18 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield (S)-tert-butyl 3-((2-methylbenzyl)amino)pyrrolidine-1-carboxylate.
-
-
Step 2: Deprotection and Salt Formation.
-
Dissolve the purified product from Step 1 in a minimal amount of 1,4-dioxane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 3-4 eq) dropwise at 0 °C. The Boc-protecting group is labile under acidic conditions, and this step efficiently removes it.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The hydrochloride salt of the product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride as a solid.
-
Pharmacological Profile: A Selective Noradrenaline Reuptake Inhibitor Scaffold
The primary pharmacological interest in this molecule lies in its role as a scaffold for selective noradrenaline reuptake inhibitors (NRIs).[4][5]
Mechanism of Action at the Noradrenergic Synapse
Norepinephrine (NE) is a key neurotransmitter in the central nervous system, modulating processes such as attention, arousal, and mood.[9][10] The action of NE in the synaptic cleft is terminated primarily by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[9][11]
NRIs, such as derivatives of N-(2-Methylbenzyl)pyrrolidin-3-amine, act by competitively binding to the NET and blocking the reuptake of norepinephrine. This leads to an increased concentration and prolonged residence time of NE in the synaptic cleft, thereby enhancing noradrenergic signaling.[9]
Diagram: Mechanism of Noradrenaline Reuptake Inhibition
Caption: Inhibition of the norepinephrine transporter (NET).
Structure-Activity Relationship (SAR) and Drug Development Insights
Research has shown that derivatives of the (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine scaffold are potent and selective NRIs.[4] The N-(2-Methylbenzyl)pyrrolidin-3-amine core provides a crucial three-point pharmacophore:
-
The Pyrrolidine Nitrogen: Acts as a protonated amine at physiological pH, forming a key ionic interaction with an acidic residue (e.g., Asp75) in the NET binding pocket.
-
The 3-Amino Group: Provides a critical hydrogen bonding site.
-
The 2-Methylbenzyl Group: Engages in hydrophobic and van der Waals interactions within the transporter. The ortho-methyl substitution is often crucial for conferring selectivity for NET over the serotonin transporter (SERT).
Derivatization of the 3-amino group (e.g., to form amides, carbamates, or sulfonamides) has been a successful strategy to fine-tune potency, selectivity, metabolic stability, and pharmacokinetic properties, such as reducing efflux by P-glycoprotein.[4]
Experimental Evaluation: In Vitro Transporter Assay
To characterize the activity of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride or its derivatives, a neurotransmitter uptake assay is essential. This can be performed using cell lines stably expressing the human norepinephrine transporter (hNET).
Protocol for a Fluorescence-Based Neurotransmitter Uptake Assay
This protocol is adapted from commercially available kits and established methodologies.[12][13][14][15]
-
Cell Preparation:
-
Plate HEK293 cells stably expressing hNET in a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for cell adherence and monolayer formation.
-
-
Compound Preparation:
-
Prepare a stock solution of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride in water or DMSO.
-
Perform serial dilutions in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to create a range of test concentrations (e.g., from 1 nM to 100 µM). Also, prepare a known NET inhibitor (e.g., desipramine) as a positive control.
-
-
Assay Execution:
-
Gently wash the cell monolayer with assay buffer.
-
Add the diluted test compounds and controls to the respective wells and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the transporter.
-
Prepare the fluorescent transporter substrate solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[12] This substrate mimics norepinephrine and fluoresces upon entering the cell.
-
Add the fluorescent substrate to all wells simultaneously using a multichannel pipette or automated liquid handler.
-
-
Data Acquisition:
-
Immediately transfer the plate to a bottom-read fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation period (e.g., 20 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% transport) and a maximally inhibiting concentration of a known inhibitor (0% transport).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is more than just a chemical compound; it is a highly valuable scaffold in the rational design of selective noradrenaline reuptake inhibitors. Its well-defined three-dimensional structure provides a robust platform for generating derivatives with optimized potency, selectivity, and pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to explore the potential of this and related molecules in the ongoing quest for novel and improved treatments for CNS disorders.
References
-
Naqvi, S. Z., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. ResearchGate. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kozlov, N. G., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. National Center for Biotechnology Information. [Link]
-
Norepinephrine transporter. Wikipedia. [Link]
-
Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. National Center for Biotechnology Information. [Link]
-
Fish, P. V., et al. (2009). Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
SLC6A2 - Sodium-dependent noradrenaline transporter. UniProt. [Link]
-
Pyrrolidine. Wikipedia. [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine.
-
Jayanthi, S., & Ramamoorthy, S. (2017). Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders. MDPI. [Link]
-
Wang, F., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology. [Link]
-
Darwish, I. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
-
Li, Y., et al. (2014). Norepinephrine transporter inhibitors and their therapeutic potential. National Center for Biotechnology Information. [Link]
-
Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
3-(4-methylbenzyl)pyrrolidine Properties. U.S. Environmental Protection Agency. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Physiology, Noradrenergic Synapse. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
Technical Guide: N-Substituted Pyrrolidin-3-Amine Building Blocks
Strategies for Regiocontrol, Stereochemistry, and Medicinal Chemistry Applications
Executive Summary
The pyrrolidin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., Gemifloxacin), kinase inhibitors, and GPCR ligands. Its utility stems from its ability to provide a defined chiral vector, modulate basicity (pKa), and enhance aqueous solubility.
This guide addresses the primary challenge in utilizing this scaffold: Regiocontrol . With two nucleophilic nitrogen atoms—the secondary ring amine (N1) and the primary/secondary exocyclic amine (N3)—selective functionalization requires a rigorous orthogonal protection strategy. This document outlines the structural logic, synthetic workflows, and self-validating protocols necessary to deploy these building blocks effectively in drug discovery.
Part 1: Structural Significance & Physiochemical Profile
1.1 The Chiral Vector
Unlike piperazine or piperidine, the pyrrolidine ring is non-planar, adopting an envelope conformation. The 3-amino substituent introduces a chiral center (
-
(3S)-Configuration: Often preferred in kinase inhibitors to direct the exocyclic amine into the ribose pocket.
-
(3R)-Configuration: Critical in fluoroquinolones (e.g., Gemifloxacin) to optimize binding affinity and minimize hERG liability.
1.2 Basicity and Solubility
The scaffold contains two basic centers with distinct pKa values, allowing for "tunable" physicochemical properties.
| Feature | Ring Amine (N1) | Exocyclic Amine (N3) | Med Chem Implication |
| pKa (Calc.) | ~10.5 - 11.2 | ~9.5 - 10.0 | N1 is generally more basic and nucleophilic in the absence of steric hindrance. |
| Solubility | High | High | Excellent "solubilizing tail" for lipophilic cores. |
| Sterics | Sterically encumbered | Sterically accessible | N3 is easier to functionalize via reductive amination; N1 often requires SNAr or Buchwald conditions. |
Part 2: The Orthogonal Protection Matrix
To achieve selective functionalization, one must choose the correct commercially available building block. The decision depends entirely on which nitrogen requires derivatization first.
2.1 The "Buy vs. Make" Decision Tree
-
Scenario A: Functionalizing the Exocyclic Amine (N3)
-
Required Block:1-Boc-3-aminopyrrolidine (or 1-Cbz).
-
Logic: The ring nitrogen (N1) is masked.[1] The exocyclic amine is free for reductive amination or amide coupling.
-
-
Scenario B: Functionalizing the Ring Amine (N1)
-
Required Block:3-(Boc-amino)pyrrolidine (or 3-(Fmoc-amino)).
-
Logic: The exocyclic amine (N3) is masked. The ring nitrogen is free for SNAr or alkylation.
-
2.2 Visualization: The Orthogonal Workflow
Figure 1: Decision matrix for selecting the correct N-protected pyrrolidine building block to ensure regioselectivity.
Part 3: Experimental Protocols (Self-Validating)
These protocols are designed with built-in checkpoints to ensure scientific integrity.
Protocol A: Reductive Amination of 1-Boc-3-aminopyrrolidine
Use Case: Attaching a lipophilic "head" group to the exocyclic amine (N3) while keeping the ring nitrogen (N1) protected.
Reagents:
-
Amine: 1-Boc-3-aminopyrrolidine (1.0 equiv)
-
Aldehyde/Ketone: Target carbonyl (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for imine formation.
Step-by-Step Methodology:
-
Imine Formation (The Equilibrium Check): Dissolve the amine and aldehyde in DCE. Add AcOH. Stir at Room Temperature (RT) for 30-60 mins.
-
Validation: Spot TLC. If the aldehyde spot does not diminish or shift, imine formation is poor. Do not proceed to reduction yet.
-
-
Reduction: Add STAB in one portion. The reaction may bubble slightly (H2 gas).
-
Why STAB? Unlike NaBH4, STAB is less acidic and won't reduce the aldehyde before it forms the imine. It prevents the formation of the alcohol side-product.
-
-
Quench & Workup: After 2-16h (LCMS check), quench with saturated aqueous NaHCO3.
-
pH Control: Ensure aqueous layer is pH > 8 to keep the amine in the organic phase.
-
-
Purification: Extract with DCM. Dry over Na2SO4.
Protocol B: SNAr Coupling of 3-(Boc-amino)pyrrolidine
Use Case: Attaching the pyrrolidine ring (N1) to a heteroaryl chloride (e.g., 4-chloropyrimidine).
Reagents:
-
Nucleophile: 3-(Boc-amino)pyrrolidine (1.1 equiv)
-
Electrophile: Heteroaryl chloride (1.0 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)
-
Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential).
Step-by-Step Methodology:
-
Setup: Dissolve electrophile in DMSO. Add DIPEA. Add the pyrrolidine amine.[2][3]
-
Thermal Activation: Heat to 80-100°C.
-
Validation: Monitor by LCMS for the disappearance of the aryl chloride.
-
Troubleshooting: If conversion is low after 4h, add catalytic KF (Potassium Fluoride) or switch to Cs2CO3 to increase nucleophilicity.
-
-
Workup (The "Crash" Method): Pour the reaction mixture into crushed ice/water.
-
Observation: The product often precipitates as a solid. Filter and wash with water to remove DMSO. This avoids difficult liquid-liquid extractions of polar compounds.
-
Part 4: Case Studies in Drug Discovery
4.1 Fluoroquinolones: Gemifloxacin
Gemifloxacin utilizes a specific 3-aminomethyl-4-oxime-pyrrolidine scaffold. The pyrrolidine ring is attached to the quinolone core via the N1 nitrogen.
-
Role: The pyrrolidine side chain improves activity against Gram-positive bacteria (S. pneumoniae) and enhances pharmacokinetic properties compared to earlier generations (e.g., Ciprofloxacin).
-
Stereochemistry: The specific spatial arrangement is critical for dual targeting of DNA gyrase and Topoisomerase IV.
4.2 Kinase Inhibitors (Abl/PI3K)
Researchers have utilized (S)-3-aminopyrrolidine as a linker in dual Abl/PI3K inhibitors.[2]
-
Strategy: The N1 nitrogen binds to the kinase hinge region (via a pyrimidine or quinazoline core), while the N3 amine is derivatized with a urea or amide to extend into the solvent-exposed region or the ribose pocket.
-
Outcome: This scaffold provides a rigid yet soluble linker that maintains the hydrogen-bonding capability necessary for potency.
Part 5: References
-
Fleck, T. J., et al. (2003).[3] "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." The Journal of Organic Chemistry, 68(25), 9612-9617.[3]
-
Li Petri, G., et al. (2021).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[5][6] Topics in Current Chemistry, 379, 34.
-
Ye, Q., et al. (2024). "Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation." Molecules, 29(11), 2586.
-
Lv, P., et al. (2011). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[2] European Journal of Medicinal Chemistry, 46(9), 3878-3886.
-
Ganton, M. D., & Kerr, M. A. (2005). "Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction." The Journal of Organic Chemistry, 70(20), 8204–8207.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust and Selective Protocol for the Synthesis of N-(2-methylbenzyl)pyrrolidin-3-amine via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery
Reductive amination stands as a cornerstone transformation in contemporary organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes.[1][2] Its power lies in the efficient and controlled construction of carbon-nitrogen bonds, a linkage that is ubiquitous in biologically active molecules.[3][4] It is estimated that a significant portion, potentially up to a quarter, of all C-N bond-forming reactions in the pharmaceutical industry leverage this versatile methodology.[2][4] This one-pot reaction, which combines a carbonyl compound and an amine in the presence of a reducing agent, offers a streamlined and atom-economical alternative to traditional N-alkylation methods, which are often plagued by issues of overalkylation.[5][6]
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a "privileged" structure in drug design. Its unique conformational properties allow for the precise spatial arrangement of substituents, enabling high-affinity interactions with a wide array of biological targets. This has led to the development of numerous successful therapeutics containing the pyrrolidine motif.
This application note provides a comprehensive and detailed protocol for the synthesis of N-(2-methylbenzyl)pyrrolidin-3-amine from 2-methylbenzaldehyde and 3-aminopyrrolidine. We will delve into the mechanistic underpinnings of the reaction, offer insights into process optimization, and provide a guide for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of this and structurally related compounds.
Experimental Protocol: Synthesis of N-(2-methylbenzyl)pyrrolidin-3-amine
This protocol outlines a direct reductive amination procedure utilizing sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.[7][8][9]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.20 g | 10.0 | Sigma-Aldrich | |
| 3-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | 0.86 g | 10.0 | Sigma-Aldrich | Can be used as the free base or dihydrochloride salt with appropriate base addition. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | Sigma-Aldrich | Moisture sensitive. Handle under an inert atmosphere. |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 0.60 mL | 10.5 | Fisher Scientific | Acts as a catalyst.[10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | VWR | Anhydrous, for reaction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 50 mL | - | - | For workup. |
| Brine | NaCl(aq) | - | 30 mL | - | - | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | VWR | For drying. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(2-methylbenzyl)pyrrolidin-3-amine.
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (1.20 g, 10.0 mmol) and 3-aminopyrrolidine (0.86 g, 10.0 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM, 40 mL).
-
Add glacial acetic acid (0.60 mL, 10.5 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure N-(2-methylbenzyl)pyrrolidin-3-amine.
Mechanism of Reductive Amination
The reductive amination of an aldehyde or ketone proceeds through a two-step sequence within a single pot: the formation of an iminium ion followed by its reduction.[6][11]
Caption: Simplified mechanism of reductive amination.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-aminopyrrolidine) on the carbonyl carbon of the aldehyde (2-methylbenzaldehyde). This step is catalyzed by the presence of a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[10] A subsequent dehydration step leads to the formation of a protonated imine, known as an iminium ion. The equilibrium of this step is driven forward by the consumption of the iminium ion in the subsequent reduction step.
-
Reduction: The reducing agent, sodium triacetoxyborohydride (STAB), then delivers a hydride ion to the electrophilic carbon of the iminium ion.[12][13] STAB is particularly well-suited for this role due to its steric bulk and reduced reactivity, which allows it to selectively reduce the iminium ion in the presence of the unreacted aldehyde.[8][9] This chemoselectivity is a key advantage over harsher reducing agents like sodium borohydride, which can lead to the undesired reduction of the starting aldehyde.[6]
Process Optimization and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Deactivated reducing agent. | - Extend the reaction time and continue monitoring by TLC/LC-MS.- Use freshly opened or properly stored STAB. |
| Formation of Dialkylated Product | - Excess aldehyde.- Use of a primary amine. | - Use a 1:1 stoichiometry of aldehyde and amine. A stepwise procedure involving pre-formation of the imine followed by reduction can also be employed.[7] |
| Reduction of Aldehyde | - Use of a less selective reducing agent.- Reaction conditions are too acidic. | - Ensure the use of STAB. Other borohydrides may be less selective.[6]- Maintain a mildly acidic pH. Excess acid can promote aldehyde reduction. |
| Difficult Purification | - Close polarity of product and starting materials.- Presence of baseline impurities. | - Optimize the solvent system for column chromatography. A gradient elution is often necessary.- An acidic or basic wash during the workup may help remove certain impurities. |
Product Characterization: Expected Analytical Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.1-7.4 ppm (m, 4H): Aromatic protons of the 2-methylbenzyl group.
-
δ 3.7-3.9 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ar).
-
δ 2.8-3.5 ppm (m, 5H): Protons on the pyrrolidine ring adjacent to the nitrogen atoms and the methine proton at C3.
-
δ 2.3-2.4 ppm (s, 3H): Methyl protons of the 2-methylbenzyl group.
-
δ 1.6-2.2 ppm (m, 3H): Remaining methylene protons on the pyrrolidine ring and the N-H proton (broad singlet).
¹³C NMR (100 MHz, CDCl₃):
-
δ 138-140 ppm: Quaternary aromatic carbon attached to the methyl group.
-
δ 135-137 ppm: Quaternary aromatic carbon attached to the methylene group.
-
δ 125-131 ppm: Aromatic CH carbons.
-
δ 50-60 ppm: Methylene carbon of the benzyl group and carbons of the pyrrolidine ring adjacent to the nitrogen.
-
δ ~30 ppm: Methylene carbon at C4 of the pyrrolidine ring.
-
δ ~19 ppm: Methyl carbon of the 2-methylbenzyl group.
FT-IR (ATR):
-
3300-3400 cm⁻¹ (weak, sharp): N-H stretch of the secondary amine.[3][15]
-
2950-2800 cm⁻¹ (strong): C-H stretching of aliphatic and aromatic groups.
-
1450-1600 cm⁻¹ (medium): C=C stretching of the aromatic ring.
-
1100-1250 cm⁻¹ (medium): C-N stretching.[3]
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z = 191.15.
-
Major Fragmentation Ion: A prominent peak corresponding to the loss of the pyrrolidinyl group, resulting in the stable 2-methylbenzyl cation at m/z = 105.07.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(2-methylbenzyl)pyrrolidin-3-amine via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild reaction conditions. The mechanistic insights and troubleshooting guide offer a comprehensive resource for chemists to successfully implement and adapt this methodology for the synthesis of a diverse range of secondary and tertiary amines, which are crucial building blocks in the pursuit of novel therapeutics.
References
- brainly.com. (2024, January 25).
- Myers, A. Chem 115.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Journal of Chemicalpronged Research. (n.d.).
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- ResearchGate. (2025, October 31).
- MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2020).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Chemistry Steps. (2024, March 28).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- ChemicalBook. (2024, December 16).
- LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 12. chemscene.com [chemscene.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. rsc.org [rsc.org]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Preparation of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride salt
Application Note: Scalable Synthesis of N-(2-Methylbenzyl)pyrrolidin-3-amine Dihydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and monoamine transporter inhibitors. The method employs a stepwise Reductive Amination using Sodium Triacetoxyborohydride (STAB), followed by a controlled Acidolytic Deprotection . This route is selected for its high chemoselectivity, avoidance of toxic cyanoborohydrides, and elimination of over-alkylation side products common in direct alkylation strategies.
Strategic Synthetic Pathway
To ensure high purity and yield, a protecting-group strategy is strictly required. Direct reaction of unprotected 3-aminopyrrolidine results in uncontrollable polymerization and poly-alkylation at both the cyclic and exocyclic nitrogens.
The Strategy:
-
Starting Material: tert-Butyl 3-aminopyrrolidine-1-carboxylate (1-Boc-3-aminopyrrolidine). This masks the secondary pyrrolidine amine, directing reaction exclusively to the primary exocyclic amine.
-
Reductive Amination: Condensation with 2-methylbenzaldehyde using Sodium Triacetoxyborohydride (STAB) . STAB is preferred over Sodium Cyanoborohydride (
) due to its lower toxicity and superior ability to reduce the in situ formed imine without reducing the aldehyde starting material (Abdel-Magid protocol). -
Salt Formation/Deprotection: Removal of the Boc group using 4M HCl in Dioxane.[1][2][3] This anhydrous method precipitates the product directly as a high-purity dihydrochloride salt, avoiding aqueous workups that can lead to solubility losses of the polar diamine.
Visual Workflow (Synthesis Scheme)
Figure 1: Two-step synthetic workflow converting protected amine and aldehyde to the final hydrochloride salt.
Experimental Protocols
Phase 1: Reductive Amination
Objective: Synthesis of tert-butyl 3-((2-methylbenzyl)amino)pyrrolidine-1-carboxylate.
Reagents:
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv)
-
2-Methylbenzaldehyde (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of amine)[3]
Protocol:
-
Imine Formation: In a dry round-bottom flask under Nitrogen (
) atmosphere, dissolve 1-Boc-3-aminopyrrolidine in anhydrous DCM. -
Add 2-Methylbenzaldehyde.
-
Add Acetic Acid.[4][5][6][7][8] Note: AcOH catalyzes imine formation and buffers the reaction, preventing STAB decomposition.
-
Stir at Room Temperature (RT) for 30 minutes to allow equilibrium formation of the imine.
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution (
). -
Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Quench: Quench reaction by adding saturated aqueous
solution. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc).
Phase 2: Deprotection & Salt Formation
Objective: Cleavage of Boc group and isolation of the dihydrochloride salt.[1]
Reagents:
-
Crude Intermediate from Phase 1
-
4M HCl in 1,4-Dioxane (5.0 equiv)[3]
-
Diethyl Ether (
) or MTBE (for precipitation)
Protocol:
-
Dissolve the oily intermediate in a minimal amount of 1,4-dioxane or MeOH (approx. 2 mL/g).
-
Cool to 0°C. Add 4M HCl in Dioxane dropwise.
-
Stir at RT for 2–3 hours. White precipitate should begin to form.
-
Monitoring: Check for disappearance of the Boc-protected peak via LC-MS or TLC (ninhydrin stain).
-
Isolation: Dilute the reaction mixture with anhydrous Diethyl Ether (
) to maximize precipitation. -
Filter the white solid under
or Argon (the salt is hygroscopic). -
Wash the filter cake with cold
(3x). -
Drying: Dry under high vacuum at 40°C for 12 hours.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields. The reaction relies on the in situ formation of an iminium ion, which is more electrophilic than the starting aldehyde.
Critical Selectivity: STAB is a mild hydride donor. Unlike Sodium Borohydride (
Figure 2: Mechanistic pathway of Reductive Amination via STAB.
Quality Control & Characterization
Expected Yield: 75–85% (over two steps). Appearance: White to off-white hygroscopic solid.
Data Summary Table:
| Parameter | Specification | Notes |
| 1H NMR (D2O) | δ 7.4-7.2 (m, 4H), 4.2 (s, 2H), 3.8-3.2 (m, 5H), 2.3 (s, 3H) | Characteristic benzylic singlet at ~4.2 ppm. |
| MS (ESI+) | [M+H]+ = 191.15 (Free base mass) | Salt will ionize as free base. |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane, DCM. |
| Counterion | ~2.0 equiv Chloride | Confirm via Silver Nitrate test or Elemental Analysis. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Phase 1) | Wet solvents or old STAB reagent. | STAB decomposes in moisture. Use fresh bottle or increase equivalents to 2.0. Ensure DCM is anhydrous.[3] |
| "Oiling Out" during Salt Formation | Presence of residual DCM or rapid addition of Ether. | Decant the supernatant. Triturate the oil vigorously with fresh Diethyl Ether until it solidifies into a powder. |
| Low Yield (Phase 1) | Aldehyde reduction competition. | Ensure AcOH is added. Do NOT use |
| Product is Sticky/Hygroscopic | Excess HCl or water absorption. | Dry under high vacuum with |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Han, G. , Tamaki, M., & Hruby, V. J. (2001).[13] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][13][14] Journal of Peptide Research, 58(4), 338–341.[2]
-
BenchChem. (2025).[1][3] Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane.[1][3][13][14] (General Protocol Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 1-(2-methylbenzyl)pyrrolidin-3-amine via Reductive Amination
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(2-methylbenzyl)pyrrolidin-3-amine, a valuable building block in contemporary drug discovery and development. The presented methodology is centered around a robust one-pot reductive amination strategy, which offers high efficiency, operational simplicity, and suitability for multi-gram to kilogram scale production. We delve into the mechanistic underpinnings of the reaction, critical process parameters for scale-up, and a detailed, step-by-step protocol from reaction setup to final product purification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Background
The pyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal component for modulating target engagement. The N-benzylated pyrrolidine derivative, 1-(2-methylbenzyl)pyrrolidin-3-amine, serves as a key intermediate for more complex molecular architectures. A reliable and scalable synthesis is therefore of paramount importance for advancing research programs that rely on this intermediate.
The most direct and atom-economical approach for the synthesis of this target molecule is the reductive amination between pyrrolidin-3-amine and 2-methylbenzaldehyde.[3][4] This powerful transformation first involves the condensation of the primary amine with the aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the need for harsh reaction conditions.[3]
This document outlines an optimized protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a reagent known for its mildness and excellent chemoselectivity in reducing imines in the presence of aldehydes.[3]
Mechanistic Principles and Strategy
The synthesis proceeds via a one-pot, two-step sequence as illustrated below. Understanding the mechanism is crucial for process control and optimization.
Step 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the primary amine of pyrrolidin-3-amine on the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This is followed by dehydration to form a transient imine intermediate. In slightly acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion, which is the key species for the subsequent reduction.
Step 2: Hydride Reduction
Sodium triacetoxyborohydride serves as the hydride (H⁻) donor. It selectively reduces the iminium ion over the unreacted aldehyde. The three electron-withdrawing acetate groups on the boron atom temper the reactivity of the borohydride, preventing the reduction of the starting aldehyde. This selectivity is the cornerstone of the one-pot procedure's success.[3]
Caption: Reaction Scheme for Reductive Amination.
Safety and Handling Precautions
Safe laboratory practice is paramount. Before commencing any work, a thorough risk assessment should be conducted. Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[5][6]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[6][7]
-
2-Methylbenzaldehyde: Harmful if swallowed or inhaled.[6] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6][8] Handle in a fume hood and avoid breathing vapors.[8]
-
Pyrrolidin-3-amine: Corrosive and flammable liquid.[9] Keep away from heat, sparks, and open flames.[5][9] Causes severe skin burns and eye damage. Ensure adequate ventilation and avoid contact.[9]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is harmful if swallowed. Keep away from moisture. Handle under an inert atmosphere if possible.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a certified chemical fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] For spills, contain the material with an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste according to local regulations.[6][8]
Experimental Protocol: Scale-Up Synthesis (100 g Scale)
This protocol is optimized for a 100-gram scale synthesis of the target compound.
Reagent and Materials Table
| Reagent/Material | M.W. ( g/mol ) | Moles (mol) | Equiv. | Amount Used | Supplier Example |
| Pyrrolidin-3-amine | 86.13 | 1.22 | 1.1 | 105 g | Sigma-Aldrich |
| 2-Methylbenzaldehyde | 120.15 | 1.11 | 1.0 | 133 g (128 mL) | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | 211.94 | 1.44 | 1.3 | 305 g | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | - | - | 2.0 L | Fisher Scientific |
| Acetic Acid, Glacial | 60.05 | 0.22 | 0.2 | 12.6 mL | Fisher Scientific |
| Saturated NaHCO₃ Solution | - | - | - | ~1.5 L | - |
| Brine (Saturated NaCl) | - | - | - | 500 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | ~50 g | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Place the flask in an ice-water bath for cooling.
-
Reagent Charging: Charge the flask with 2-methylbenzaldehyde (133 g, 1.11 mol), pyrrolidin-3-amine (105 g, 1.22 mol), and dichloromethane (DCM, 2.0 L).
-
Catalyst Addition: Add glacial acetic acid (12.6 mL, 0.22 mol) to the stirred solution. The acetic acid catalyzes the formation of the imine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS if desired.
-
Reductant Addition (Controlled): Cool the reaction mixture to 0-5 °C using the ice-water bath. Slowly add sodium triacetoxyborohydride (305 g, 1.44 mol) portion-wise over 60-90 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 15 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS (disappearance of the imine intermediate).
-
Work-Up & Quenching: Carefully and slowly quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (~1.5 L) until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain 1-(2-methylbenzyl)pyrrolidin-3-amine as a clear, colorless to pale yellow oil.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity | >98% (by GC or ¹H NMR) |
| Appearance | Colorless to pale yellow oil |
| Boiling Pt. | ~110-115 °C at 0.5 mmHg (est.) |
Workflow Visualization
The following diagram outlines the complete workflow from setup to the final, purified product.
Caption: Step-by-step experimental workflow.
Conclusion
The reductive amination protocol detailed herein provides a highly effective, reliable, and scalable method for the synthesis of 1-(2-methylbenzyl)pyrrolidin-3-amine. By utilizing the mild and selective reducing agent sodium triacetoxyborohydride, this one-pot procedure minimizes side reactions and simplifies the purification process, making it an ideal choice for the production of this key intermediate in both academic and industrial settings. Adherence to the safety precautions and process controls outlined is essential for achieving a successful and safe scale-up.
References
-
Ma, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2623. [Link]
-
Rout, L., et al. (2007). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 12(1), 186-196. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Khusnutdinova, E. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. fishersci.be [fishersci.be]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Mastering the Handling of Hygroscopic Amine Hydrochloride Salts
Abstract
Amine hydrochloride salts are ubiquitous in drug discovery and organic synthesis due to their enhanced solubility and bioavailability compared to free bases. However, their high lattice energy often competes with high hydration energy, rendering them acutely hygroscopic. This deliquescence—where the solid absorbs atmospheric moisture until it dissolves into a liquid—compromises stoichiometric accuracy, catalyzes hydrolytic degradation, and complicates handling. This guide provides a definitive, protocol-driven approach to storing, weighing, and drying hygroscopic amine salts, moving beyond standard techniques to high-fidelity "Senior Scientist" methodologies.
The Mechanism: Why Do They Turn to "Goo"?
Understanding the enemy is the first step to defeating it. Hygroscopicity in amine salts is not random; it is a thermodynamic battle between Crystal Lattice Energy and Hydration Enthalpy .
-
Surface Adsorption: Initially, water molecules adsorb to the crystal surface via hydrogen bonding with the chloride ion (
) and the ammonium proton ( ). -
Deliquescence: When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the adsorbed water layer dissolves the surface ions.[1] This creates a saturated solution film that has a lower vapor pressure than the surrounding air, driving further water absorption until the entire solid liquefies.
Key Insight: The
Protocol 1: The "First Line of Defense" (Storage)
Standard Parafilm wrapping is insufficient for long-term storage of highly hygroscopic salts (e.g., low molecular weight amine HCls like dimethylamine HCl). Water vapor permeates Parafilm over weeks.
Recommended Storage Hierarchy
-
Primary: Amber glass vial with a Teflon-lined cap (avoid pulp/paper liners).
-
Secondary: Electrical tape stretched tightly over the cap-glass junction (superior moisture barrier to Parafilm).
-
Tertiary: Vacuum Desiccator containing Phosphorus Pentoxide (
) or activated Molecular Sieves (4Å). Note: Silica gel is often too weak for aggressive amine salts.
Visualization: Storage Decision Logic
Figure 1: Decision logic for maximizing shelf-life of hygroscopic salts.
Protocol 2: Precision Weighing (The "Difference" Method)
The Problem: Weighing a hygroscopic salt on an open balance pan guarantees error. The mass increases live on the display as you watch, making it impossible to record a static "t0" mass.
The Solution: Weighing by Difference. This method eliminates the exposure of the salt to the balance's environment during the critical measurement phase.
Step-by-Step Methodology
-
Preparation: Dry a glass weighing bottle (with a ground glass stopper) in an oven. Cool it in a desiccator.
-
Loading: In a glovebox or dry bag, transfer an excess of the amine salt into the weighing bottle. Close the stopper tightly.
-
Initial Weigh (
): Take the closed bottle to the analytical balance. Record the total mass (Bottle + Salt) to 0.1 mg.-
Note: The balance reading will be stable because the hygroscopic solid is sealed.
-
-
Transfer: Take the bottle to your reaction flask. Briefly open the stopper, pour the estimated amount of salt into the reactor, and immediately replace the stopper.
-
Final Weigh (
): Return the closed bottle to the balance. Record the mass. -
Calculation:
Why this works: The salt is only exposed to air during the 2-second transfer. The mass recorded by the balance is never affected by water uptake during the weighing process.
Protocol 3: Remediation (Drying "Gooey" Salts)
If your salt has already clumped or liquefied, vacuum drying alone is often insufficient because the water is trapped deep within the crystal lattice or the "syrup" phase.
Method A: The Azeotropic Reset (Gold Standard)
This is the most effective method for recovering free-flowing powder from a wet mess. It utilizes the Toluene-Water azeotrope (bp 84°C) to mechanically carry water out of the system.
Reagents: HPLC-grade Toluene (or Benzene if safety permits), Rotovap.
-
Dissolution/Suspension: Transfer the wet amine salt into a round-bottom flask. Add Toluene (10 mL per gram of salt).
-
Note: The salt likely won't dissolve. That is fine. You want a suspension.
-
-
Evaporation: Connect to a rotary evaporator. Set the bath to 45-50°C.
-
The Process: As the toluene evaporates, it forms a lower-boiling azeotrope with the water. You will see the "goo" turn into a white, foamy solid.
-
Repetition: Redissolve the resulting foam in fresh toluene and evaporate again. Repeat 2-3 times.
-
Final Polish: The result will be a fine, white powder. Dry this powder under high vacuum (<1 mbar) for 4 hours to remove trace toluene.
Method B: Chemical Desiccants (Vacuum Pistol)
For small samples (<500 mg) that are thermally stable.
-
Chamber: Abderhalden drying pistol or a simple Schlenk tube.
-
Desiccant: Phosphorus Pentoxide (
) is mandatory. Silica is too weak. -
Conditions: Heat to 60°C under high vacuum (0.1 mmHg) overnight.
Data: Azeotrope Efficiency Table
| Solvent | Azeotrope BP with Water (°C) | % Water in Azeotrope | Application Note |
| Toluene | 84.1°C | 13.5% | Best Choice. Forms 2 layers; easy to separate. |
| Ethanol | 78.2°C | 4.4% | Good for initial dissolution, but holds water tightly. |
| Acetonitrile | 76.5°C | 16.3% | Excellent alternative to toluene; easier to remove. |
| DCM | 38.1°C | 1.5% | Inefficient for bulk water removal. |
Protocol 4: Reaction Setup (The "Schlenk" Technique)
When using these salts in water-sensitive reactions (e.g., amide coupling with EDC/NHS, or forming free bases with Grignards), you must prevent re-hydration during setup.
Workflow Visualization
Figure 2: Inert atmosphere setup for hygroscopic reagents.
Strategic Alternative: Salt Engineering
If a specific amine HCl salt is persistently problematic (e.g., turning to liquid in minutes), the most "Senior Scientist" move is to change the counterion.
Switching from HCl to:
-
p-Toluenesulfonate (Tosylate): Usually highly crystalline, non-hygroscopic, and lipophilic.
-
Fumarate: Often forms stable, non-hygroscopic networks; common in pharma.
-
Oxalate: Excellent crystallinity, though toxicity limits pharmaceutical use.
Protocol for Switching:
Dissolve the Amine HCl in water
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying techniques and azeotropes).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive guide for drying specific solvents and reagents).
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: Drying Methods (Azeotroping).[2][3] Retrieved February 26, 2026. Link
-
Mestek, D. (2019). Development of a Technique to Measure Deliquescent Relative Humidity. (Explains the CRH mechanism). 4
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General inert handling protocols).
Sources
Troubleshooting & Optimization
Technical Guide: Removing Unreacted Aldehyde from Reductive Amination of Pyrrolidines
Version: 2.1 | Department: Chemical Process Development | Status: Operational
Introduction: The Pyrrolidine Challenge
Reductive amination involving pyrrolidines (secondary amines) differs mechanistically from primary amines. Unlike primary amines that form stable imines, pyrrolidines form iminium ions . While these species reduce rapidly, steric hindrance or electronic deactivation can often leave unreacted aldehyde in the crude mixture.
Because aldehydes can co-elute with tertiary amines on silica gel and may oxidize to carboxylic acids that complicate salt formation, their quantitative removal prior to chromatography is critical for high-purity isolation.
This guide details three field-proven workflows to sequester and remove aldehydic impurities, ranked by operational efficiency.
Method A: Polymer-Supported Scavenging (Recommended)
Best for: High-throughput synthesis, late-stage functionalization, and valuable products where extraction yield loss is unacceptable.
The Logic
Solid-supported primary amines (e.g., PS-Trisamine) or hydrazines react selectively with the electrophilic aldehyde carbonyl to form an imine or hydrazone on the bead. Filtration removes the resin-bound impurity, leaving the pure tertiary amine product in solution.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Reactivity Profile | Recommended Loading |
| PS-Trisamine | Primary Amine | General purpose. Excellent for aliphatic/aromatic aldehydes.[1] | 2.0 - 3.0 equiv (vs. aldehyde) |
| PS-Ts-Hydrazine | Sulfonyl Hydrazide | High reactivity. Best for sterically hindered aldehydes or ketones. | 2.0 - 4.0 equiv |
| PS-Benzaldehyde | Aldehyde | Inverse: Use this if you used excess amine and need to remove unreacted pyrrolidine. | 1.5 - 2.0 equiv |
Protocol: PS-Trisamine Workflow
-
Calculate Excess: Estimate the amount of unreacted aldehyde (via LCMS/NMR) or assume 100% of the excess equivalents used in the reaction.
-
Add Resin: Add 3 equivalents of PS-Trisamine resin relative to the residual aldehyde.
-
Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DCE are ideal; MeOH is poor).
-
Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature.
-
Filter: Filter through a fritted cartridge or Celite pad.
-
Rinse: Wash the resin cake with DCM (2x) to recover entrained product.
Figure 1: Solid-phase scavenging workflow for aldehyde removal.
Method B: Bisulfite Sequestration (The "Brindle" Wash)
Best for: Large-scale batches (>5g), lipophilic products, and removing low-molecular-weight aldehydes.
The Logic
Sodium bisulfite (
Mechanism
Protocol
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc or DCM).
-
Wash 1: Add a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v). Use a volume ratio of 1:1 (Org:Aq).
-
Agitation: Shake vigorously for 5–10 minutes . Note: Bisulfite adduct formation is reversible and kinetic; brief shaking is insufficient.
-
Separation: Allow layers to separate. The aldehyde is now in the aqueous layer (bottom if DCM, top if EtOAc).
-
Wash 2: Repeat the bisulfite wash if the aldehyde content was high (>20 mol%).
-
Final Wash: Wash the organic layer with brine, dry over
, and concentrate.
Troubleshooting Emulsions: If an emulsion forms, add a small amount of Methanol (5% v/v) to the mixture to break surface tension, or filter through a pad of Celite.
Method C: Acid-Base "Switch" Extraction
Best for: Basic pyrrolidine products (
The Logic
We exploit the basicity of the tertiary amine product. By acidifying, we force the product into water (as an ammonium salt), leaving the neutral aldehyde in the organic waste. We then "switch" the pH to basic, bringing the product back to the organic phase.[2][3]
Figure 2: Acid-Base "Switch" extraction logic flow.
Troubleshooting & FAQ
Q1: I see a new impurity spot after Bisulfite wash. What happened?
A: You likely generated the Cyanohydrin if you used Sodium Cyanoborohydride (
-
Fix: Switch to Sodium Triacetoxyborohydride (
) for the reaction, or ensure rigorous quenching of the borohydride before bisulfite addition.
Q2: My pyrrolidine product is water-soluble, and I lost it during extraction.
A: Small, polar tertiary amines can be lost in aqueous washes.
-
Fix: Use Method A (Resin Scavenging) . It requires no aqueous workup. Alternatively, use "Salting Out" extraction: saturate the aqueous phase with NaCl or
to force the organic product out of the water.
Q3: Can I just use chromatography?
A: Yes, but aldehydes are "streak" prone and can be difficult to visualize (UV weak). If you must column, use an amine-functionalized silica (NH2-silica) which acts as a stationary scavenger, retarding the aldehyde while your product elutes.
Q4: The reaction conversion is low (<50%). Should I add more aldehyde?
A: No. Adding more aldehyde increases the purification burden.
-
Fix: Add Acetic Acid (1-2 eq) to the reaction. Pyrrolidine iminium formation is acid-catalyzed. STAB reactions in DCE often require AcOH to reach full conversion [1].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3] Organic Process Research & Development, 21(9), 1394–1403.[3]
-
Biotage. (n.d.). Scavenger Resins: User Guide and Flow Charts. Retrieved from Biotage Technical Literature.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting oil formation in amine hydrochloride salt synthesis
Topic: Troubleshooting Oil Formation in Amine Hydrochloride Salt Synthesis Role: Senior Application Scientist Format: Technical Support Center (Q&A)
Status: Active Ticket Focus: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation) Expertise Level: Advanced / Process Chemistry
Welcome to the Technical Support Center. You are likely here because your attempt to form a crystalline amine hydrochloride salt resulted in a viscous oil, gum, or sticky residue. This phenomenon, scientifically known as Liquid-Liquid Phase Separation (LLPS) , is a thermodynamic bottleneck where a solute-rich liquid phase forms instead of a solid crystal lattice.
The following guide synthesizes thermodynamic principles with field-proven remediation strategies to convert your oil into a filterable solid.
Part 1: Immediate Remediation (The "I Have an Oil" Scenario)
Q1: My reaction is complete, but the product is a brown oil at the bottom of the flask. How do I force it to crystallize?
A: Do not filter the oil. The oil is your product in a "supercooled liquid" state, often containing trapped solvent and impurities that lower the glass transition temperature (
Protocol: The Trituration "Wash" Trituration removes lipophilic impurities that act as "plasticizers," preventing crystal lattice formation.
-
Decant: Carefully pipette off the supernatant (solvent layer) from the oil.
-
Add Anti-Solvent: Add a non-polar solvent in which your salt is insoluble but impurities are soluble (e.g., Diethyl Ether, MTBE, or Hexanes).
-
Mechanical Stress: Vigorously scratch the side of the flask with a glass rod or spatula while the oil is submerged.
-
Sonication: Place the flask in an ultrasonic bath for 5–10 minutes. The cavitation energy can induce nucleation.[1]
-
Repetition: If the oil stiffens but doesn't fully solidify, decant and repeat with fresh anti-solvent.
Q2: Trituration failed. The oil is stubborn. What is the "Seeding the Oil" technique?
A: If you lack seed crystals, you must create a "sacrificial seed" from the oil itself.
-
Take a glass rod, dip it into the oil, and withdraw a small drop.
-
Let the drop dry on the rod in the open air (or under high vacuum) until it turns glassy or white.
-
Place the rod back into the flask containing the oil and solvent.
-
Scratch the oil with the "dried" tip. The microscopic crystals on the tip often trigger a cascade crystallization throughout the bulk oil.
Q3: Can I just rotovap it to dryness?
A: Rarely. Rapid evaporation usually creates an amorphous foam or glass, not a crystal. This foam is often hygroscopic and difficult to handle. For drug development, a defined crystalline polymorph is required for stability.
Part 2: Process Optimization (The "Next Time" Scenario)
Q4: Why does "oiling out" happen?
A: Oiling out occurs when the system enters a region of the phase diagram where the "oiled" phase is more stable than the solid phase relative to the solution. This is driven by:
-
Impurities: Even 1-2% impurity can depress the melting point significantly.
-
Water Content: Water is a potent plasticizer. If you used aqueous HCl, you introduced water that keeps the salt solvated.[2]
-
Temperature: Cooling too rapidly traps the system in a local energy minimum (oil) before it can organize into a global minimum (crystal).
Q5: Which solvent system should I use to prevent this?
A: You need a system that dissolves the free base but not the salt, while maintaining enough polarity to prevent immediate phase separation (oiling) before nucleation.
Table 1: Recommended Solvent Systems for Amine HCl Salts
| Primary Solvent (Dissolves Amine) | Acid Source | Anti-Solvent (Crashes Salt) | Notes |
| Methanol / Ethanol | TMSCl (In-situ) | Et₂O / MTBE | Best for moisture-sensitive salts. |
| Dioxane | 4M HCl in Dioxane | Hexanes / Heptane | Good for non-polar amines. |
| Ethyl Acetate (EtOAc) | HCl Gas (bubbled) | (Self-precipitates) | Excellent first choice; salt often crashes directly. |
| Isopropanol (IPA) | 5-6M HCl in IPA | Isopropyl Acetate | Slower crystallization; yields better crystals. |
Q6: Why is TMSCl (Trimethylsilyl chloride) recommended over HCl gas?
A: TMSCl is a "chemical drying agent" that generates anhydrous HCl in situ.
-
Mechanism: TMSCl reacts with alcohols (methanol) to produce HCl and TMS-ether.
-
Benefit: It chemically scavenges any water present in the solvent or starting material, ensuring strictly anhydrous conditions. This eliminates water-induced oiling.[3]
Part 3: Visualizing the Workflow
Diagram 1: The "Oiling Out" Troubleshooting Decision Tree
Caption: Decision matrix for handling amine salt oils. Prioritizing purity checks prevents futile crystallization attempts.
Diagram 2: The TMSCl Anhydrous Mechanism
Caption: The TMSCl method generates HCl while simultaneously scavenging water, preventing hydration-induced oiling.
Part 4: Advanced Protocols
Protocol A: The TMSCl / Methanol Method
Best for: High-value amines, moisture-sensitive compounds, or when gas cylinders are unavailable.
Reagents:
-
Amine Free Base (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 – 1.5 equiv)
-
Methanol (dry) (5–10 volumes)
Procedure:
-
Dissolve: Dissolve the amine free base in dry Methanol at room temperature.
-
Add: Add TMSCl dropwise. Note: The reaction is exothermic.
-
Stoichiometry Note: 1 mole of TMSCl reacts with MeOH to produce 1 mole of HCl. Use a slight excess (1.1 eq) to ensure full conversion.
-
-
Stir: Stir for 30–60 minutes.
-
Precipitate:
-
Scenario A: If solid precipitates, filter and wash with cold ether.
-
Scenario B: If no solid, slowly add Diethyl Ether or MTBE (anti-solvent) until the solution turns cloudy (turbid). Stop stirring and let it stand in the fridge (4°C).
-
-
Isolate: Filter the resulting white solid.
Protocol B: Vapor Diffusion (For stubborn oils)
Best for: Small scale (<100 mg), analytical samples.
-
Dissolve the oily salt in the minimum amount of Methanol or Ethanol in a small vial (Vial A).
-
Place Vial A (uncapped) inside a larger jar (Jar B) containing Diethyl Ether.
-
Cap Jar B tightly.
-
Wait: Over 24–48 hours, ether vapors will diffuse into the alcohol solution, slowly increasing the anti-solvent ratio and inducing high-quality crystal growth without "crashing out" an oil.
References
-
Crystallization and Liquid-Liquid Phase Separation
- Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. (Discusses the thermodynamics of dense liquid phases vs. crystals).
-
Source:
-
TMSCl Method for Amine Salts
-
Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[4] Molecules, 13, 1111-1119. (Details the in-situ generation of HCl using TMSCl/MeOH).
-
Source:
-
-
General Salt Formation & Solvent Selection
-
Trituration Techniques
-
Source:
-
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Purification of secondary amines from reaction byproducts
Status: Operational | Tier: Advanced Application Support Subject: Purification of Secondary Amines from Reaction Byproducts
Welcome to the Amine Purification Support Center
Ticket Context: You are isolating a secondary amine (
This guide replaces standard textbook advice with field-tested troubleshooting protocols designed for high-purity isolation.
Part 1: The Triage Protocol (Start Here)
Before selecting a purification method, diagnose your mixture.[1][2] Use this decision matrix to select the most efficient workflow.
Figure 1: Purification Decision Matrix. A logic flow to prioritize purification steps based on impurity profile.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My amine is streaking/tailing on the silica column."
Diagnosis: This is caused by the strong interaction between the basic amine nitrogen and the acidic silanol groups (
The Fix: Competitive Binding (The "Modifier" Strategy) You must introduce a base into your mobile phase to block these acidic sites.
-
Protocol A: The Standard Flash Method (DCM/MeOH)
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[4][5]
-
Modifier: Ammonia (
).[4] -
Preparation: Do not use aqueous Ammonium Hydroxide directly if possible, as water deactivates silica. Instead, prepare 7N
in Methanol (commercially available) and use this as your polar solvent. -
Typical Gradient: 0%
10% ( in MeOH) in DCM.
-
-
Protocol B: The Non-Polar Method (Hexane/EtOAc)
Visualizing the Mechanism:
Figure 2: Silanol Suppression Mechanism. Modifiers (TEA) compete for acidic silanol sites, allowing the target amine to elute without drag.
Issue 2: "I have 10% unreacted primary amine. Separation is difficult."
Diagnosis: Primary (
The Fix: Chemoselective Scavenging Instead of separating them physically, chemically modify the impurity (primary amine) to make it vastly different or bind it to a solid support.
Method: Electrophilic Scavenger Resins Use a resin that reacts rapidly with primary amines (less sterically hindered) but slowly or not at all with secondary amines.
| Scavenger Type | Functionality | Target Impurity | Mechanism |
| Isocyanate Resin | Primary Amines | Forms urea linkage. Reacts fastest with | |
| Aldehyde Resin | Primary Amines | Forms imine (Schiff base). Highly selective for | |
| Isatoic Anhydride | Anhydride | Primary Amines | Forms amide. Excellent selectivity. |
Protocol:
-
Dissolve crude mixture in DCM or THF (5-10 mL/g).
-
Add 3-5 equivalents (relative to the impurity) of Isocyanate resin (e.g., Polystyrene-methylisocyanate).
-
Shake gently at room temperature for 2-4 hours.
-
Monitor: Check TLC. The primary amine spot should disappear.
-
Filter: Remove the resin (which now holds the impurity).
-
Concentrate: Filtrate contains purified secondary amine.
Issue 3: "I need to remove Palladium (Pd) after Buchwald-Hartwig."
Diagnosis: Metal residues are toxic and can catalyze side reactions in subsequent steps.
The Fix: Thiol-Based Scavenging Standard silica or charcoal is often insufficient for ppm-level removal.
-
Reagent: SiliaMetS® Thiol or TMT (Trimercaptotriazine) .
-
Why it works: Sulfur has a high affinity for soft metals like Pd(0) and Pd(II).
-
Protocol:
-
Add Thiol-modified silica (10 wt% relative to crude mass) to the reaction mixture at the end of the reaction.
-
Stir at 40-50°C for 30-60 minutes (Heat is crucial for kinetics).
-
Filter through a pad of Celite.
-
Verification: Color change is a good indicator. Pd-Thiol complexes are often dark brown/black, leaving the filtrate clear [3].
-
Issue 4: "I cannot use chromatography (Scale/Cost)."
Diagnosis: You have >10g of material, and running a column is too expensive or time-consuming.
The Fix: Selective Salt Formation (Crystallization) Convert your liquid amine into a solid salt. Impurities often remain in the mother liquor.
Protocol: The "HCl Crash"
-
Dissolve crude amine in a non-polar solvent (Ether or Hexane).
-
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.
-
The amine hydrochloride salt will precipitate immediately.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with fresh ether (removes non-basic impurities and some tertiary amines).
-
Recrystallization: If needed, recrystallize the salt from Ethanol/EtOAc.
-
Free-basing: Suspend salt in DCM, wash with 1M NaOH, dry, and concentrate to recover pure amine.
Advanced Insight: CO2-Mediated Separation (SACC)
For separating primary from secondary amines, bubbling
References
-
Biotage. (2023).[4][6][8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines.[9][10] Retrieved from [Link]
Sources
- 1. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 2. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Interpretation of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl for Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, a compound of interest in medicinal chemistry. We will dissect its spectral features, compare it with a structural analog to highlight key differences, and provide a robust experimental protocol for acquiring high-quality data.
Structural Overview and Predicted ¹H NMR Spectrum
N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride possesses a unique combination of structural motifs that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a pyrrolidine ring substituted at the 3-position with an amino group, which is further N-alkylated with a 2-methylbenzyl group. The hydrochloride salt form influences the chemical shifts of exchangeable protons.
A detailed prediction of the ¹H NMR spectrum is crucial for accurate interpretation. The expected signals, their chemical shifts (δ), multiplicities, and integrations are summarized in Table 1. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromatic ring currents, and spin-spin coupling.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for N-(2-Methylbenzyl)pyrrolidin-3-amine HCl
| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration |
| Hₐ | Aromatic | 7.1-7.4 | Multiplet (m) | 4H |
| Hₑ | Benzylic CH₂ | ~3.8-4.0 | Singlet (s) | 2H |
| Hₓ | Pyrrolidine CH (C3) | ~3.3-3.6 | Multiplet (m) | 1H |
| Hբ, Hբ' | Pyrrolidine CH₂ (C2) | ~2.8-3.2 | Multiplet (m) | 2H |
| Hբ, Hբ' | Pyrrolidine CH₂ (C5) | ~2.8-3.2 | Multiplet (m) | 2H |
| Hₖ, Hₖ' | Pyrrolidine CH₂ (C4) | ~1.8-2.2 | Multiplet (m) | 2H |
| Hₘ | Methyl CH₃ | ~2.3 | Singlet (s) | 3H |
| NH₂⁺ | Primary Ammonium | Variable, broad | Broad Singlet (br s) | 2H |
| NH⁺ | Tertiary Ammonium | Variable, broad | Broad Singlet (br s) | 1H |
Note: The chemical shifts of NH protons are highly dependent on solvent, concentration, and temperature.[2][4]
To visualize the proton environments, the chemical structure of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl is presented below with key protons labeled.
Caption: Structure of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl with proton labeling.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, a standardized and robust experimental protocol is essential. The following procedure is recommended for the analysis of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR data acquisition and analysis.
Comparative Spectral Analysis: The Impact of the Ortho-Methyl Group
To fully appreciate the nuances of the ¹H NMR spectrum of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl, a comparison with a structurally similar molecule is highly instructive. We will compare its spectrum with that of its regioisomer, N-(4-Methylbenzyl)pyrrolidin-3-amine HCl. The key difference lies in the position of the methyl group on the benzyl ring.
Aromatic Region (δ 7.0-7.5 ppm):
-
N-(2-Methylbenzyl)pyrrolidin-3-amine HCl: The ortho-methyl group disrupts the symmetry of the aromatic ring, leading to a more complex multiplet for the four aromatic protons. The proximity of the methyl group can cause steric hindrance, potentially influencing the conformation of the benzyl group and further complicating the splitting pattern.[5][6]
-
N-(4-Methylbenzyl)pyrrolidin-3-amine HCl: The para-methyl group preserves the symmetry of the aromatic ring. This results in a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H). This simpler pattern is a direct consequence of the methyl group's position.
Methyl Region (δ 2.0-2.5 ppm):
-
N-(2-Methylbenzyl)pyrrolidin-3-amine HCl: The methyl group protons are expected to resonate around δ 2.3 ppm as a sharp singlet.
-
N-(4-Methylbenzyl)pyrrolidin-3-amine HCl: The chemical shift of the para-methyl group is also expected in a similar region, and any slight difference would be due to subtle changes in the electronic environment.
Benzylic Region (δ 3.5-4.0 ppm):
-
N-(2-Methylbenzyl)pyrrolidin-3-amine HCl: The benzylic protons (Hₑ) appear as a singlet. Their chemical shift is influenced by the electron-donating nature of the ortho-methyl group.
-
N-(4-Methylbenzyl)pyrrolidin-3-amine HCl: The benzylic protons in this isomer will also appear as a singlet, but their chemical shift may differ slightly due to the different position of the electron-donating methyl group.
The diagram below illustrates the influence of the ortho-methyl group on the magnetic environment of the neighboring aromatic protons.
Caption: Effect of the ortho-methyl group on adjacent protons.
Table 2: Comparative ¹H NMR Data
| Feature | N-(2-Methylbenzyl)pyrrolidin-3-amine HCl | N-(4-Methylbenzyl)pyrrolidin-3-amine HCl |
| Aromatic Signal | Complex multiplet | Two doublets (AA'BB' system) |
| Methyl Signal | Singlet (~δ 2.3 ppm) | Singlet (~δ 2.3 ppm) |
| Benzylic Signal | Singlet (~δ 3.8-4.0 ppm) | Singlet (~δ 3.7-3.9 ppm) |
Conclusion
The ¹H NMR spectrum of N-(2-Methylbenzyl)pyrrolidin-3-amine HCl provides a wealth of structural information. A thorough understanding of the expected chemical shifts, splitting patterns, and the influence of its specific substitution pattern is paramount for its unambiguous identification. By comparing its spectrum to that of a regioisomer, we can confidently assign the signals and appreciate the subtle yet significant effects of substituent position on the NMR spectrum. The provided experimental protocol serves as a reliable guide for obtaining high-quality data, which is a prerequisite for accurate structural elucidation in the rigorous environment of drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Schaefer, T., Sebastian, R., & Penner, G. H. (1985). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link][5][6]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data & Info. [Link][7]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link][4]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. atlas.org [atlas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. acdlabs.com [acdlabs.com]
- 9. Visualizer loader [nmrdb.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(2-Methylbenzyl)pyrrolidin-3-amine
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-(2-Methylbenzyl)pyrrolidin-3-amine. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that dictate the molecule's behavior under mass spectrometric conditions. We will compare its fragmentation with that of structural analogs to provide a clearer understanding of how different moieties influence fragmentation pathways, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: Structural Elucidation of a Substituted Pyrrolidine
N-(2-Methylbenzyl)pyrrolidin-3-amine is a disubstituted cyclic amine with three key structural features that govern its fragmentation: a tertiary amine integrated into a pyrrolidine ring, a primary amine at the 3-position, and a 2-methylbenzyl group attached to the ring nitrogen. The presence of multiple basic nitrogen atoms makes it an ideal candidate for analysis by positive-mode electrospray ionization (ESI), which generates a protonated molecular ion [M+H]⁺. Understanding the subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling or chemical synthesis quality control.
The fragmentation of this molecule is predicted to be dominated by two primary, competing pathways: benzylic cleavage leading to a highly stable aromatic cation, and α-cleavage characteristic of aliphatic amines, which results in the opening of the pyrrolidine ring.
Experimental Protocol: Acquiring High-Quality MS/MS Data
The following protocol describes a robust method for obtaining a high-resolution tandem mass spectrum of N-(2-Methylbenzyl)pyrrolidin-3-amine using ESI-MS/MS. The choices within this protocol are designed to ensure efficient protonation and controlled fragmentation.
Rationale for Method Selection:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like amines.[1] It reliably generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, providing a clean precursor ion for MS/MS analysis.[2]
-
Positive Ion Mode: The two nitrogen atoms in the structure are basic and readily accept a proton, making positive ion mode the logical choice for achieving high sensitivity.
-
Collision-Induced Dissociation (CID): CID is a widely used fragmentation technique that provides reproducible and structurally informative spectra by colliding the precursor ion with an inert gas.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 µg/mL stock solution of N-(2-Methylbenzyl)pyrrolidin-3-amine in methanol.
-
For infusion, dilute the stock solution to 100 ng/mL using a 50:50 (v/v) solution of acetonitrile and water.
-
To promote protonation, add formic acid to the final solution to a concentration of 0.1%.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, to ensure accurate mass measurements of precursor and product ions.
-
-
Mass Spectrometer Settings (ESI+):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition:
-
MS¹ Scan: Acquire a full scan mass spectrum from m/z 50 to 500 to identify the protonated molecule [M+H]⁺. The theoretical m/z for C₁₂H₁₉N₂⁺ is 191.1543.
-
MS² (Tandem MS) Scan:
-
Select the [M+H]⁺ ion (m/z 191.15) as the precursor for fragmentation using an isolation window of 1-2 m/z.
-
Apply Collision-Induced Dissociation (CID) using argon as the collision gas.
-
Perform a collision energy ramp (e.g., 10-40 eV). This allows for the capture of both low-energy (stable fragments) and high-energy fragmentation pathways in a single experiment.
-
-
Analysis of Predicted Fragmentation Pathways
The fragmentation of protonated N-(2-Methylbenzyl)pyrrolidin-3-amine is dictated by the relative stability of the resulting product ions. The most favorable pathways involve the formation of stable carbocations.
Pathway A: Benzylic Cleavage and Tropylium Ion Formation
The most prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond.[2][4] This heterolytic cleavage is a charge-directed process that results in the formation of a highly stable 2-methylbenzyl cation. This cation readily rearranges to the even more stable, aromatic methyltropylium ion.[5][6][7] This fragment is often the most abundant peak (the base peak) in the spectrum.
-
Precursor Ion: [C₁₂H₁₈N₂ + H]⁺, m/z 191.15
-
Product Ion: [C₈H₉]⁺ (Methyltropylium ion), m/z 105.07
-
Neutral Loss: C₄H₁₀N₂ (Pyrrolidin-3-amine), 86.08 Da
Caption: Dominant fragmentation via benzylic cleavage.
Pathway B: α-Cleavage and Pyrrolidine Ring Opening
Alpha-cleavage is a characteristic fragmentation mechanism for aliphatic amines, involving the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[8] For the pyrrolidine ring, this leads to a ring-opening event, producing a resonance-stabilized acyclic iminium ion.
-
Precursor Ion: [C₁₂H₁₈N₂ + H]⁺, m/z 191.15
-
Product Ion: [C₁₀H₁₄N]⁺ (Ring-opened iminium ion), m/z 148.11 (after loss of C₂H₅N)
-
Neutral Loss: C₂H₅N (Aziridine fragment from ring), 43.04 Da
Caption: Secondary pathway via α-cleavage.
Comparative Fragmentation Analysis
To validate our predictions, we compare the expected fragmentation of our target molecule with structurally related compounds. This analysis highlights how subtle structural changes can significantly alter the resulting mass spectrum.
| Compound Name | Structure | Predicted [M+H]⁺ (m/z) | Primary Fragment (m/z) | Key Fragmentation Pathway |
| N-(2-Methylbenzyl)pyrrolidin-3-amine | 191.15 | 105.07 | Benzylic Cleavage: Formation of the stable methyltropylium ion.[5][6] | |
| N-Benzylpyrrolidine | 162.13 | 91.05 | Benzylic Cleavage: Forms the unsubstituted tropylium ion, a classic fragment.[9] | |
| N-(4-Methylbenzyl)pyrrolidin-3-amine | 191.15 | 105.07 | Benzylic Cleavage: Isomeric position of the methyl group does not change the mass of the primary fragment ion. | |
| Pyrrolidin-3-amine | 87.09 | 70.08 | Loss of NH₃: Cleavage of the C-N bond of the primary amine leads to the loss of ammonia (17 Da). |
This comparative data strongly suggests that the m/z 105.07 fragment will be the most intense and diagnostic peak for identifying the N-(2-methylbenzyl) moiety in N-(2-Methylbenzyl)pyrrolidin-3-amine and its isomers. The presence of other fragments, such as those arising from ring opening, provides further confirmatory evidence for the overall structure. In some cases, the pyrrolidine moiety itself can dominate fragmentation, leading to a prominent ion at m/z 70 or 86, but the stability of the methyltropylium ion makes it the more likely base peak.[10][11]
Conclusion
The tandem mass spectrometry of N-(2-Methylbenzyl)pyrrolidin-3-amine is predicted to yield a characteristic and interpretable fragmentation pattern. The spectrum will be dominated by a base peak at m/z 105.07 , corresponding to the highly stable methyltropylium ion formed via benzylic cleavage. Secondary fragments resulting from α-cleavage and subsequent ring opening provide additional structural confirmation. This guide provides a robust framework for the identification and structural confirmation of this compound and related structures, grounding the interpretation in established principles of mass spectrometry and comparative analysis.
References
- Interpretation of mass spectra. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyv-adjDtaaF8RwITLxo53yPRj0SWwYlOe0E-daCT3291vAJ1Tx4Q00FoZ95hr9qz9eLlb63tV86fI5858QWhSxa9KkGbMvSIvpumtJ0ZIsxfsugCB0BCH346kmt0iCn331xA2Voq_qEzTNIXmH6DWFBlxCaWthdMLO4RixMpN9TpQe8wEVeJ8xrGfVSBR_RmEQD9ag2OhZYZR3unk116Lo6U=]
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/doi/10.1021/jasms.5c00340]
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38194483/]
- mass spectrometry: tropylium ion. YouTube. [URL: https://www.youtube.
- Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222049/]
- Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics. [URL: https://aip.
- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041913/]
- N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns. Benchchem. [URL: https://www.benchchem.com/product/bchm10108/technical-support]
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. [URL: https://researchrepository.wvu.edu/cgi/viewcontent.cgi?article=11438&context=etd]
- Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Institut de Recherche en Astrophysique et Planétologie. [URL: https://www.irap.omp.eu/en/actualites/actu-2018/benzylium-and-tropylium-cations-identified-as-the-two-stable-isomers-of-c7h7]
- Chapter 14 Mass Spectrometry. Brooklyn College. [URL: http://userhome.brooklyn.cuny.edu/gblain/chem3410/ch14slides.pdf]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [URL: https://www.researchgate.
- Potential Energy Surface around the Tropylium Ion. Digital Commons@ETSU. [URL: https://dc.etsu.edu/cgi/viewcontent.cgi?article=3830&context=etd]
- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [URL: https://www.youtube.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/101053/1/Unit-13.pdf]
- Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [URL: https://www.savemyexams.
- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883850/]
- Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61952013000100003]
- Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. [URL: https://www.researchgate.net/publication/380005524_Recent_Developments_for_the_Ring_Opening_of_Pyrrolidines_and_Unstrained_Cyclic_Amines_via_C-N_Bond_Cleavage]
- Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [URL: https://www.uab.edu/proteomics/massspec/images/b/b5/Ion_fragmentation_of_small_molecules_in_mass_spectrometry.pdf]
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [URL: https://szerves.chem.elte.hu/kemia/media/szasz/MSMS_review_2019.pdf]
- Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [URL: https://www.youtube.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [URL: https://www.mdpi.com/2297-8739/10/9/377]
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. [URL: https://www.macpharmabull.com/jour/index.php/mpb/article/download/239/218]
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uab.edu [uab.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N-Benzyl vs. N-(2-Methylbenzyl) Protecting Groups
This guide provides an in-depth technical comparison between N-Benzyl (Bn) and N-(2-Methylbenzyl) (2-MeBn) protecting groups. It is designed for medicinal chemists and process development scientists who require precise control over amine protection strategies.
Executive Summary
The N-Benzyl (Bn) group is the industry standard for robust amine protection, offering high stability against basic and nucleophilic reagents. However, its removal often requires forcing conditions (high-pressure hydrogenolysis or strong electrophiles) that can be incompatible with sensitive substrates.
The N-(2-Methylbenzyl) (2-MeBn) group is a sterically and electronically tuned variant. The introduction of a methyl group at the ortho position introduces two critical deviations from the standard Bn group:
-
Steric Hindrance: The ortho-methyl group increases steric bulk around the nitrogen center, retarding the rate of catalytic hydrogenolysis (Pd/C) and offering superior shielding against N-alkylation or acylation side reactions.
-
Electronic Activation: The electron-donating nature of the methyl group stabilizes the benzylic carbocation intermediate, rendering the C-N bond more susceptible to acid-mediated cleavage (SN1 pathways) and oxidative cleavage (e.g., CAN or DDQ) compared to the unsubstituted Bn group.
Strategic Recommendation: Use Bn for maximum stability and standard hydrogenolysis. Use 2-MeBn when you require increased crystallinity, enhanced acid/oxidative lability, or steric modulation to prevent over-reaction at the nitrogen center.
Mechanistic & Structural Analysis
Electronic Effects: Carbocation Stability
The primary differentiator in acid-mediated cleavage is the stability of the carbocation formed upon C-N bond scission.
-
Benzyl Cation (Bn+): Stabilized by resonance with the phenyl ring.
-
2-Methylbenzyl Cation (2-MeBn+): Stabilized by resonance plus the inductive (+I) and hyperconjugative effects of the ortho-methyl group.
This makes the 2-MeBn group significantly more labile to acidic conditions (e.g., TFA/H⁺ or Lewis acids) than the standard Bn group, though less labile than the p-methoxybenzyl (PMB) group.
Steric Effects: The Ortho Conundrum
In catalytic hydrogenolysis (H₂/Pd-C), the rate-determining step often involves the adsorption of the arene onto the catalyst surface. The ortho-methyl group in 2-MeBn creates a "twist" in the aryl-methylene bond and provides steric clash with the catalyst surface, often slowing down hydrogenolysis compared to the flat, unsubstituted Benzyl group. This property can be exploited to selectively cleave a Bn group in the presence of a 2-MeBn group under mild hydrogenation conditions.
Figure 1: Mechanistic divergence between N-Bn and N-(2-MeBn). The 2-MeBn group accelerates acid cleavage via cation stabilization but retards hydrogenolysis via steric hindrance.
Performance Comparison Data
The following table summarizes the reactivity profiles based on standard laboratory conditions.
| Feature | N-Benzyl (Bn) | N-(2-Methylbenzyl) (2-MeBn) | Practical Implication |
| Acid Stability (TFA) | High (Stable at RT) | Moderate (Slow cleavage possible) | 2-MeBn is easier to remove with strong acids (e.g., HBr, TFMSA). |
| Hydrogenolysis (Pd/C) | Fast (t½ ~ 1-4 h) | Slow (t½ > 6-12 h) | 2-MeBn requires higher pressure or temperature for efficient removal. |
| Oxidative Cleavage (CAN/DDQ) | Resistant | Susceptible | 2-MeBn can be removed oxidatively (like PMB) but requires stronger oxidants than PMB. |
| Crystallinity | Moderate | High | 2-MeBn derivatives often crystallize better due to restricted rotation (rigidification). |
| Atom Economy | Good (Mw +91) | Lower (Mw +105) | Negligible difference for small scale; relevant for process mass intensity. |
| Safety (Reagent) | Benzyl Chloride (Lachrymator) | 2-Methylbenzyl Chloride (Less Volatile) | 2-MeBn reagents are slightly easier to handle in large quantities. |
Experimental Protocols
Protection Protocol (General Alkylation)
Applicable to both Bn and 2-MeBn.
Reagents: Amine (1.0 equiv), Ar-CH₂Cl (1.1 equiv), K₂CO₃ (2.0 equiv), MeCN or DMF.
-
Dissolution: Dissolve the amine substrate in acetonitrile (0.5 M).
-
Base Addition: Add powdered K₂CO₃.
-
Alkylation: Add 2-methylbenzyl chloride (or benzyl chloride) dropwise at 0°C.
-
Reaction: Warm to RT and stir.
-
Note: Reaction with 2-methylbenzyl chloride may require heating to 50-60°C due to steric hindrance at the benzylic halide position.
-
-
Workup: Filter solids, concentrate, and extract with EtOAc/Water.
Deprotection Protocol A: Catalytic Hydrogenolysis
Standard method for Bn; requires modification for 2-MeBn.
Reagents: Pd/C (10% w/w), H₂ (1 atm vs 5 atm), MeOH/AcOH.
-
Setup: Dissolve protected amine in MeOH (0.1 M). Add 1-2 equivalents of HCl or AcOH (protonation prevents catalyst poisoning).
-
Catalyst: Add 10 wt% Pd/C (wet basis).
-
Hydrogenation:
-
For Bn: Stir under H₂ balloon (1 atm) at RT for 2–4 hours.
-
For 2-MeBn: Pressurize to 50–100 psi (3–7 bar) or heat to 50°C. Stir for 12–24 hours.
-
-
Workup: Filter through Celite, concentrate filtrate.
Deprotection Protocol B: Oxidative Cleavage (CAN)
Effective for 2-MeBn; generally ineffective for Bn.
Reagents: Ceric Ammonium Nitrate (CAN), MeCN/H₂O (4:1).
-
Dissolution: Dissolve N-(2-methylbenzyl) amine in MeCN/H₂O.
-
Oxidation: Add CAN (3.0–4.0 equiv) at 0°C.
-
Monitoring: Stir at 0°C to RT. The solution will turn orange/yellow. Monitor by TLC for the disappearance of the starting material and formation of 2-methylbenzaldehyde byproduct.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
Strategic Selection Guide
Use the following logic flow to determine the appropriate group for your synthesis.
Figure 2: Decision matrix for selecting between Bn and 2-MeBn protecting groups.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Bn cleavage conditions).
-
Banwell, M. G., et al. (2003).[3] Selective cleavage of N-benzyl-protected secondary amines by triphosgene. Journal of Organic Chemistry, 68(2), 613-616.[3] Link
- Kocienski, P. J. (2005). Protecting Groups. Thieme. (Mechanistic details on oxidative cleavage of electron-rich benzyl ethers).
-
Organic Chemistry Portal. (n.d.). Benzylamines - Synthesis and Deprotection. Link
-
Allen Institute. (n.d.). Stability of p-methyl benzyl carbocation vs benzyl carbocation. Link
Sources
A Comparative Guide to the Reactivity of N-(2-Methylbenzyl)pyrrolidin-3-amine and 3-Aminopyrrolidine
A Senior Application Scientist's Analysis for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrrolidine derivatives serve as indispensable scaffolds, forming the core of numerous biologically active compounds.[1][2] The strategic functionalization of these rings is paramount to modulating pharmacological properties. This guide provides an in-depth comparative analysis of two closely related building blocks: the parent 3-aminopyrrolidine and its N-substituted analogue, N-(2-Methylbenzyl)pyrrolidin-3-amine . We will dissect how a single substitution on the ring nitrogen fundamentally alters the molecule's reactivity, offering distinct advantages and challenges in synthetic workflows. This analysis moves beyond simple observation to explain the causal electronic and steric factors that govern their chemical behavior, providing field-proven insights for researchers aiming to achieve predictable and selective transformations.
Structural and Physicochemical Properties: A Tale of Two Amines
At first glance, the two molecules are simple isomers. However, the placement of the substituent group dictates a profound difference in the electronic environment and steric accessibility of their respective nitrogen atoms.
3-Aminopyrrolidine possesses two distinct nucleophilic centers: a secondary amine within the pyrrolidine ring (N1) and a primary amine at the C3 position. The N1 nitrogen is bonded to two carbon atoms, which are electron-donating through an inductive effect, making it inherently more basic and nucleophilic than the primary C3-amino group.[3] This dual reactivity presents a significant challenge for regioselectivity; reactions with electrophiles can often lead to mixtures of N1-substituted, C3-substituted, and di-substituted products, necessitating the use of protecting group strategies to achieve desired outcomes.[4]
N-(2-Methylbenzyl)pyrrolidin-3-amine , by contrast, has its N1 position occupied by a 2-methylbenzyl group. This transforms the ring nitrogen into a tertiary amine and the C3-amino group into a secondary amine. This substitution has two critical consequences:
-
Electronic Effect : The benzyl group itself has a mild electron-withdrawing inductive effect, but this is generally overshadowed by the electron-donating nature of the alkyl groups it's attached to. More importantly, the methyl group at the ortho position of the benzyl ring is an electron-donating group, which slightly increases the electron density on the aromatic ring.[5][6] However, the most significant impact on reactivity comes not from electronics, but from sterics.
-
Steric Effect : The 2-methylbenzyl group provides a formidable steric shield around the N1 tertiary amine.[7][8][9] This physical obstruction severely hinders the approach of electrophiles, effectively "deactivating" the N1 position for many common transformations.[10][11] This built-in steric protection is the key to its utility, directing reactivity almost exclusively to the C3-amino group.
Below is a diagram illustrating the structural differences and the concept of steric shielding.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique – Oriental Journal of Chemistry [orientjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Enantiomeric Excess (ee) of Chiral Pyrrolidine Amines
In the landscape of pharmaceutical research and drug development, the stereochemistry of a molecule is of paramount importance. Chiral pyrrolidine amines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Since enantiomers—non-superimposable mirror-image isomers—can exhibit markedly different pharmacological and toxicological profiles, the accurate quantification of enantiomeric excess (ee) is a critical quality attribute for ensuring the safety and efficacy of the final drug product.[2][3] This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the ee of chiral pyrrolidine amines, supported by experimental insights and protocols to empower researchers, scientists, and drug development professionals in making informed methodological decisions.
The Criticality of Enantiomeric Purity
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that often necessitate the development of single-enantiomer drugs.[3][4][5] This regulatory landscape underscores the need for robust and reliable analytical methods to determine enantiomeric purity. The choice of method can significantly impact development timelines, manufacturing costs, and the ultimate success of a therapeutic candidate.
Core Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in a greater amount than the other.[6] It is calculated using the following formula:
% ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 [2]
Several analytical techniques are employed to determine ee, each with its own set of advantages and limitations. The primary methods discussed in this guide are:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral derivatizing agents or chiral solvating agents.
-
Polarimetry: The traditional, yet still relevant, method.
The selection of the most appropriate technique depends on a variety of factors, including the required accuracy and sensitivity, sample throughput needs, available instrumentation, and the specific physicochemical properties of the pyrrolidine amine analyte.[7]
Chiral Chromatography: The Gold Standard for Enantioseparation
Chiral chromatography is widely regarded as the most reliable and accurate method for determining enantiomeric excess due to its ability to physically separate enantiomers.[8][9] This separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[8][10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the enantioseparation of a wide range of compounds, including chiral pyrrolidine amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[11]
Workflow for Chiral HPLC Method Development:
Caption: General workflow for chiral HPLC method development.
Experimental Protocol: Direct Chiral HPLC Method
This protocol provides a representative method for the direct enantioseparation of primary amines, which can be adapted for chiral pyrrolidine amines.
-
Sample Preparation: Dissolve the racemic pyrrolidine amine in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[12]
-
Instrumentation and Conditions:
-
Instrument: HPLC with a UV or other suitable detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is a good starting point.[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol.[10][12] Triethylamine (TEA) is often added to the mobile phase to improve the peak shape of basic analytes like amines.[12]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.[10][12]
-
Temperature: Column temperature is usually maintained at or near ambient (e.g., 25°C).[10][12]
-
Detection: Monitor the elution of the enantiomers at a wavelength where the analyte has sufficient UV absorbance (e.g., 205-220 nm).[12]
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric synthesis or purification.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 , where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[8]
-
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds.[8] For many chiral amines, derivatization is necessary to improve volatility and chromatographic performance.[13]
Experimental Protocol: Chiral GC Method (with Derivatization)
-
Derivatization: React the chiral pyrrolidine amine with a suitable derivatizing agent, such as trifluoroacetic anhydride or isopropyl isocyanate, to form a more volatile derivative.[13]
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, often based on cyclodextrin derivatives.[14][15]
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An optimized temperature ramp is used to achieve separation.
-
Injector and Detector Temperatures: Set at temperatures high enough to ensure volatilization and prevent condensation.[8]
-
-
Data Analysis: The data analysis process is analogous to that of chiral HPLC, involving the integration of peak areas to calculate the ee.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Destructive Alternative
NMR spectroscopy offers a rapid, non-destructive, and less solvent-intensive method for determining enantiomeric excess.[7] It is particularly useful for reaction monitoring and high-throughput screening.[16] The principle behind this technique is the conversion of an enantiomeric mixture into a mixture of diastereomers, which have distinct NMR signals.[17] This is achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Workflow for ee Determination by NMR:
Caption: General workflow for ee determination by NMR.
Using Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers.[18] A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride, which reacts with amines to form diastereomeric amides.[17][18]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization: In a small vial, react the chiral pyrrolidine amine sample with an enantiomerically pure CDA (e.g., Mosher's acid chloride) in the presence of a non-nucleophilic base.
-
Sample Preparation: After the reaction is complete, dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Analysis:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.
-
Integrate the areas of these two signals. The ratio of the integrals directly reflects the enantiomeric ratio of the original amine.[19]
-
Using Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte.[2][20] This interaction induces a chemical shift difference between the corresponding signals of the two enantiomers in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) and its derivatives are commonly used CSAs for amines.[20]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Directly in an NMR tube, dissolve a known amount of the chiral pyrrolidine amine sample and the enantiomerically pure CSA in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).[20]
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal of the analyte that resolves into two distinct peaks (diastereotopic signals) in the presence of the CSA.[2]
-
Carefully integrate the two resolved signals. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.[2]
-
Polarimetry: The Classical Approach
Polarimetry is the oldest technique for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[2][21] The magnitude of this rotation is proportional to the concentration of the chiral substance and its specific rotation.
Workflow for ee Determination using Polarimetry:
Caption: Workflow for ee determination using polarimetry.
Experimental Protocol: Polarimetry
-
Preparation of Standard: Accurately prepare a solution of the enantiomerically pure standard at a known concentration (e.g., 1.0 g/100 mL).[2]
-
Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell.[2]
-
Measurement of Standard: Measure the optical rotation of the standard solution to determine the specific rotation ([α]max).[2]
-
Preparation of Sample: Prepare a solution of the sample at the same concentration as the standard.[2]
-
Measurement of Sample: Measure the optical rotation of the sample solution ([α]obs).[2]
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) x 100 .[2]
Method Comparison and Selection
The choice of the most suitable method for determining the enantiomeric excess of chiral pyrrolidine amines is a critical decision that should be based on a comprehensive evaluation of the strengths and weaknesses of each technique.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[7] | Physical separation of volatile enantiomers on a chiral stationary phase.[7] | Formation of diastereomeric species with distinct NMR signals.[7] | Measurement of the rotation of plane-polarized light.[2] |
| Accuracy | High | High | Moderate to High | Low to Moderate |
| Sensitivity | High | Very High | Moderate | Low |
| Sample Throughput | Moderate | Moderate | High | High |
| Sample Preparation | Simple dissolution | Often requires derivatization.[13] | Simple mixing or a short reaction.[7] | Simple dissolution |
| Non-destructive | No | No | Yes | Yes |
| Cost | High (instrument and columns) | High (instrument and columns) | High (instrument) | Low |
| Key Advantage | "Gold standard," high resolution and accuracy.[7] | Excellent for volatile compounds.[8] | Rapid, non-destructive, good for screening.[7] | Fast, simple, and inexpensive.[2] |
| Key Limitation | Higher cost, moderate throughput. | Limited to volatile/thermally stable compounds; derivatization often needed.[22] | Lower sensitivity, potential for signal overlap. | Low accuracy and sensitivity, requires pure standard.[9][23] |
Decision Tree for Method Selection:
Caption: Decision tree for selecting an ee determination method.
Conclusion and Future Perspectives
The validation of enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development. While chiral chromatography, particularly HPLC, remains the benchmark for its accuracy and resolving power, NMR spectroscopy provides a powerful, rapid, and non-destructive alternative, especially for high-throughput applications. Polarimetry, though less precise, still holds a place for rapid, preliminary assessments.
For comprehensive and unambiguous characterization of enantiomeric purity, a cross-validation approach using both chiral HPLC and NMR is highly recommended.[16] The complementary nature of these techniques provides a high degree of confidence in the analytical results, ultimately ensuring the quality, safety, and efficacy of chiral pyrrolidine amine-containing pharmaceuticals. As asymmetric synthesis methodologies continue to advance, the demand for rapid, accurate, and high-throughput ee determination techniques will undoubtedly grow, driving further innovation in this critical area of analytical chemistry.
References
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Chiral Bioequivalence – An Explainer - Chiralpedia. (2025, February 17). Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). Journal of Chemical Education. Retrieved from [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017, August 15). Inorganic Chemistry. Retrieved from [Link]
-
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed. Retrieved from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing. Retrieved from [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. Retrieved from [Link]
-
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. (n.d.). PubMed. Retrieved from [Link]
-
Calix[12]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents - Bates College. (n.d.). Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
From which instrument can we determine enantiomeric purity? (2015, December 4). ResearchGate. Retrieved from [Link]
-
Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
-
Enantiomeric excess - Wikipedia. (n.d.). Retrieved from [Link]
-
Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. Retrieved from [Link]
-
Development of New Stereoisomeric Drugs. (1992, May 1). FDA. Retrieved from [Link]
-
5.5 Polarimetry - Chemistry LibreTexts. (2019, May 19). Retrieved from [Link]
-
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024, January 30). Journal of Chemical Education. Retrieved from [Link]
-
Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PMC. Retrieved from [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). PMC. Retrieved from [Link]
-
Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. Retrieved from [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2022, March 24). Retrieved from [Link]
-
Regulatory aspects of Impurity profiling. (2020, December 15). Retrieved from [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. Retrieved from [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023, November 1). Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Retrieved from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC. Retrieved from [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023, December 14). ACS Central Science. Retrieved from [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. Retrieved from [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017, September 5). PubMed. Retrieved from [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 21. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 22. Determination of enantiomeric excess [ch.ic.ac.uk]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Establishing Elemental Analysis Standards for N-(2-Methylbenzyl)pyrrolidin-3-amine HCl: A Comparative Purity Assessment Guide
Topic: Elemental Analysis Standards for N-(2-Methylbenzyl)pyrrolidin-3-amine HCl Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and QC Analysts
Executive Summary
In pharmaceutical development, N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride (CAS: 1289585-17-6 / 1289585-02-9) serves as a critical chiral building block. Validating its purity—specifically confirming the stoichiometry of the hydrochloride salt—is a frequent bottleneck. While HPLC is the industry standard for organic purity, it fails to detect counter-ions and inorganic contaminants.
This guide defines the Elemental Analysis (EA) Standards for this compound, establishing the theoretical baselines for Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis. Furthermore, it compares the performance of EA against orthogonal alternatives like Quantitative NMR (qNMR) and Ion Chromatography (IC) , demonstrating why EA remains the "Gold Standard" for validating salt stoichiometry in drug intermediates.
The Standard: Theoretical Composition & Acceptance Criteria
Before analyzing experimental data, the "Standard" must be defined mathematically. For N-(2-Methylbenzyl)pyrrolidin-3-amine HCl, the validation target is the Mono-Hydrochloride Salt .
2.1. Chemical Definition
-
IUPAC Name: N-[(2-Methylphenyl)methyl]pyrrolidin-3-amine hydrochloride
-
Molecular Formula (Salt):
-
Molecular Weight: 226.75 g/mol [1]
-
Structure: A pyrrolidine ring with a secondary amine at position 3, substituted with a 2-methylbenzyl group.[2]
2.2. Elemental Analysis Reference Table
The following table serves as the Reference Standard for calibrating acceptance criteria. Researchers should use these values to validate synthesis batches.
| Element | Theoretical Mass % (Mono-HCl) | Acceptance Range (±0.4%) | Diagnostic Note |
| Carbon (C) | 63.57% | 63.17% – 63.97% | Low values indicate hydration or inorganic salts. |
| Hydrogen (H) | 8.45% | 8.05% – 8.85% | High values often suggest residual solvent or water. |
| Nitrogen (N) | 12.36% | 11.96% – 12.76% | Critical for confirming the amine backbone integrity. |
| Chlorine (Cl) | 15.63% | 15.23% – 16.03% | Confirms the 1:1 HCl stoichiometry. |
Critical Insight: If your experimental Carbon value is significantly lower (e.g., ~61.5%) while the H/N ratio remains constant, the sample is likely the Monohydrate form (
), a common occurrence in hygroscopic amine salts.
The Product: Elemental Analysis (CHN) Workflow
This section details the optimized protocol for analyzing N-(2-Methylbenzyl)pyrrolidin-3-amine HCl. Standard combustion methods often fail due to the interference of the Chloride ion, which can form volatile metal chlorides or trap nitrogen.
3.1. Optimized Protocol for Halogenated Amine Salts
To achieve the "Standard" accuracy defined above, the following modifications to the standard ASTM D5291 method are required:
-
Drying Phase: The HCl salt is hygroscopic.
-
Protocol: Dry sample at 40°C under vacuum (10 mbar) for 4 hours over
. -
Reasoning: Removes surface moisture that artificially lowers %C and %N.
-
-
Combustion Aid:
-
Protocol: Add Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) to the tin capsule. -
Reasoning: Halogens (Cl) can poison the reduction catalyst in the analyzer. The oxide aid ensures complete oxidation and prevents the formation of volatile organochlorines that escape detection.
-
-
Chloride Correction:
-
Ensure the analyzer is equipped with a halogen trap (usually Silver wool) to prevent Cl gas from interfering with the Thermal Conductivity Detector (TCD) used for Nitrogen.
-
3.2. Visualization: The Analytical Validation Workflow
Figure 1: Decision tree for validating amine salts via Elemental Analysis. Note the critical drying step to avoid false failures.
Comparative Analysis: EA vs. Alternatives
Why use Elemental Analysis when modern labs have NMR and HPLC? The table below objectively compares the "Product" (EA) against its primary alternatives for this specific application.
4.1. Performance Comparison Matrix
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV / LC-MS |
| Primary Utility | Salt Stoichiometry & Bulk Purity | Absolute Organic Purity | Trace Organic Impurities |
| Detection Principle | Combustion (Total Mass Balance) | Proton Counting (Molar Ratio) | UV Absorption / Mass-to-Charge |
| Counter-Ion Detection | Excellent (Infers Cl via mass balance) | Poor (Cl is invisible in | None (Salts dissociate in mobile phase) |
| Inorganic Impurity | Detects (Lowers %C/%N) | Blind (Invisble to NMR) | Blind (Elutes in void volume) |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Precision | ±0.3% – 0.4% | ±0.5% – 1.0% | ±0.1% (Relative Area) |
| Cost per Run | Low ($) | High ( | Medium ( |
4.2. Deep Dive: Why EA Wins for Salt Validation
For N-(2-Methylbenzyl)pyrrolidin-3-amine HCl , the critical quality attribute is the ratio of the amine to the hydrochloride acid.
-
The Flaw in HPLC: If you inject this salt into an HPLC, the HCl dissociates immediately. You measure the purity of the amine, not the salt. You cannot confirm if you have a Mono-HCl, Di-HCl, or a mixture.
-
The Flaw in qNMR: While qNMR can quantify the organic structure perfectly, Chloride ions have no proton signal. You would need to use expensive
NMR or indirect inference, which is prone to error. -
The EA Advantage: EA provides a "whole molecule" validation. If the Nitrogen % matches the theoretical 12.36% but the Carbon % is low, it mathematically proves the presence of non-carbon mass (like excess HCl or water) that other methods miss.
Experimental Validation Data
To illustrate the sensitivity of the EA Standard, we modeled three common scenarios encountered during the synthesis of this compound.
Scenario: A researcher synthesizes N-(2-Methylbenzyl)pyrrolidin-3-amine HCl but obtains a sticky solid. Method: Samples analyzed via Combustion CHN.
| Sample Condition | Experimental %C | Experimental %H | Experimental %N | Interpretation |
| Target (Mono-HCl) | 63.55% | 8.44% | 12.35% | PASS. High purity salt. |
| Wet Sample (5% Water) | 60.40% | 8.80% | 11.75% | FAIL. Values diluted by mass of water. Requires drying. |
| Di-HCl Impurity | 54.80% | 7.65% | 10.65% | FAIL. Excess HCl present. Recrystallization required. |
Analysis: Notice how the Di-HCl impurity drastically shifts the Carbon content by almost 9%. This massive shift makes EA a far more robust detector of salt errors than NMR, where the spectral shift might be subtle or pH-dependent.
Conclusion
For N-(2-Methylbenzyl)pyrrolidin-3-amine HCl , Elemental Analysis is not merely a legacy technique; it is the definitive standard for confirming the salt form. While HPLC is superior for detecting organic by-products, only EA (or potentiometric titration combined with EA) provides the mass-balance assurance that the drug substance exists as the correct stoichiometric hydrochloride salt.
Recommendation:
-
Use HPLC to ensure organic purity >98%.
-
Use EA (CHN) to validate the HCl stoichiometry (Acceptance: C ±0.4%).
-
If EA fails on Carbon, assume hydration and perform TGA (Thermogravimetric Analysis) or Karl Fischer titration before re-attempting EA.
References
-
Sigma-Aldrich. (2024). (S)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride Product Specification. Retrieved from
-
United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures. USP-NF. Retrieved from
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from
-
Paschke, A., et al. (2021). Comparison of combustion analysis and qNMR for purity assessment of organic reference materials. Analytical and Bioanalytical Chemistry. Retrieved from
-
PubChem. (2024). Compound Summary: N-(2-Methylbenzyl)pyrrolidin-3-amine.[2][3] National Library of Medicine. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
